3-Methoxy Desloratadine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
13-chloro-6-methoxy-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O/c1-24-17-11-15-3-2-14-10-16(21)4-5-18(14)19(20(15)23-12-17)13-6-8-22-9-7-13/h4-5,10-12,22H,2-3,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFAUXFQSCDIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C3CCNCC3)C4=C(CC2)C=C(C=C4)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593322 | |
| Record name | 8-Chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165739-63-9 | |
| Record name | 8-Chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action and Pharmacological Profile of 3-Methoxy Desloratadine
The following technical guide details the mechanism of action, structural pharmacology, and metabolic context of 3-Methoxy Desloratadine , a specific structural analog and impurity profile component of the third-generation antihistamine Desloratadine.
Executive Summary
3-Methoxy Desloratadine (CAS: 165739-63-9) is a structural derivative of the potent histamine H1-receptor antagonist Desloratadine.[1] While Desloratadine and its primary active metabolite, 3-Hydroxydesloratadine, are clinically established for their high-affinity binding and non-sedating profiles, 3-Methoxy Desloratadine serves primarily as a critical reference standard for impurity profiling and a metabolic probe in structure-activity relationship (SAR) studies.
This guide elucidates the molecular mechanics of the 3-methoxy variant, contrasting its receptor interaction dynamics with the parent compound to provide a comprehensive understanding of its pharmacological significance in drug development and quality control.
Chemical Identity & Structural Biology
To understand the mechanism, one must first analyze the structural divergence from the parent molecule.
-
Parent Scaffold: Desloratadine (8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine).[2][3][4][5][6]
-
Active Metabolite: 3-Hydroxydesloratadine (Addition of -OH at position 3 of the pyridine ring).
-
Target Analyte: 3-Methoxy Desloratadine (Methylation of the 3-OH group).
Structure-Activity Relationship (SAR) Analysis
The transition from a hydroxyl (-OH) to a methoxy (-OCH₃) group at the C3 position fundamentally alters the physicochemical properties of the ligand:
| Feature | 3-Hydroxydesloratadine (Active) | 3-Methoxy Desloratadine (Analog/Impurity) | Mechanistic Impact |
| H-Bond Capability | Donor & Acceptor | Acceptor Only | Loss of critical H-bond donor capability reduces binding enthalpy. |
| Steric Bulk | Low (Compact) | Moderate (Methyl group) | The methyl group introduces steric clash within the tight H1 binding pocket. |
| Lipophilicity | Moderate (Polar OH) | High (Non-polar OMe) | Increased LogP alters membrane partitioning but may reduce aqueous solubility. |
| Electronic Effect | Electron Donating (+M) | Electron Donating (+M) | Similar electronic influence on the pyridine ring nitrogen basicity. |
Pharmacodynamics: Mechanism of Action
While Desloratadine acts as an inverse agonist at the H1 receptor—stabilizing the inactive G-protein coupled receptor (GPCR) conformation—the 3-Methoxy analog exhibits a modified interaction profile.
Receptor Binding Dynamics
The H1 receptor binding pocket relies on specific residues for high-affinity ligand recognition. Desloratadine anchors via:
-
Ionic Interaction: The basic piperidine nitrogen interacts with Asp107 (TM3).
-
Hydrophobic Stacking: The tricyclic ring system engages with Trp428 (TM6) and Phe432 .
-
Hydrogen Bonding: The 3-hydroxyl group of the active metabolite forms a hydrogen bond with Lys191 or Asn198 (inferred from homology modeling), stabilizing the complex.
Mechanism of the Methoxy Variant:
-
Steric Hindrance: The addition of the methyl group at the 3-position creates steric interference, preventing the tricyclic head from sitting as deeply in the hydrophobic pocket.
-
Loss of Anchor: The conversion of -OH to -OCH₃ removes the hydrogen bond donor. In many GPCR ligands, capping a critical hydroxyl with a methyl group leads to a significant reduction in affinity (Ki increase), often by 1-2 orders of magnitude.
-
Functional Outcome: Consequently, 3-Methoxy Desloratadine is predicted to have significantly reduced potency compared to 3-Hydroxydesloratadine. It acts as a weak competitive antagonist rather than a potent inverse agonist.
Signaling Pathway Visualization
The following diagram illustrates the differential signaling impact of the parent drug versus the methoxy impurity.
Caption: Differential receptor modulation showing the high-affinity stabilization of the inactive state by Desloratadine vs. the weak blockade by the 3-Methoxy variant.
Pharmacokinetics & Metabolic Origin
3-Methoxy Desloratadine is not typically formed via primary metabolism in humans but is relevant as a synthetic impurity or a potential minor Phase II metabolite.
Metabolic Pathway Context
Desloratadine undergoes extensive metabolism. The formation of a methoxy derivative follows the logic of catechol-O-methyltransferase (COMT) activity, although glucuronidation is the dominant pathway for the 3-OH metabolite.
-
Phase I: Desloratadine
3-Hydroxydesloratadine.[4]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Phase II (Major): 3-Hydroxydesloratadine
3-OH-Desloratadine-O-Glucuronide. -
Phase II (Minor/Theoretical): 3-Hydroxydesloratadine
3-Methoxy Desloratadine .
Impurity Profiling
In pharmaceutical manufacturing, 3-Methoxy Desloratadine is monitored as Impurity C (or similar designation depending on pharmacopeia). Its presence must be controlled because:
-
It lacks the therapeutic potency of the parent.
-
It alters the UV absorption profile during QC analysis.
Caption: Metabolic and synthetic relationship showing 3-Methoxy Desloratadine as a derivative of the active 3-OH metabolite.
Experimental Protocols: Detection & Analysis
For researchers isolating or characterizing this compound, the following protocols ensure data integrity.
LC-MS/MS Quantification Protocol
Differentiation between the hydroxy and methoxy forms is critical due to their mass difference (+14 Da for Methylation).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Mass Transitions (MRM):
In Vitro Binding Assay (Radioligand)
To confirm the reduced affinity of the 3-Methoxy variant:
-
Cell Line: CHO cells expressing human H1 receptor.
-
Radioligand: [³H]-Pyrilamine (Antagonist).
-
Competitor: Serial dilutions of 3-Methoxy Desloratadine (
to M). -
Incubation: 60 mins at 25°C.
-
Analysis: Calculate
and derive using the Cheng-Prusoff equation.-
Expected Result:
for 3-Methoxy Desloratadine > 100 nM (compared to ~1 nM for Desloratadine), confirming loss of potency.
-
Summary Data Table
| Parameter | Desloratadine | 3-Hydroxydesloratadine | 3-Methoxy Desloratadine |
| Molecular Weight | 310.82 g/mol | 326.82 g/mol | 340.85 g/mol |
| CAS Number | 100643-71-8 | 119410-08-1 | 165739-63-9 |
| H1 Affinity (Ki) | ~0.9 nM | ~1.0 nM | Predicted > 50 nM |
| Primary Role | API (Drug) | Active Metabolite | Impurity / Standard |
| Lipophilicity | High | Moderate | High |
References
-
European Medicines Agency (EMA). "Scientific Discussion: Aerius (Desloratadine)." EMA Public Assessment Reports. Link
-
Agrawal, D. K. (2001). "Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug." Expert Opinion on Investigational Drugs. Link
-
ChemicalBook. "3-Methoxy Desloratadine Product Description and CAS 165739-63-9 Details." Chemical Registry. Link
-
Toronto Research Chemicals. "3-Methoxy Desloratadine Reference Standard." LGC Standards. Link
-
Geha, R. S., & Meltzer, E. O. (2001). "Desloratadine: A new, non-sedating, oral antihistamine." Journal of Allergy and Clinical Immunology. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. 3-HYDROXY DESLORATADINE HCL | 119410-08-1 [chemicalbook.com]
- 5. 3-HYDROXY DESLORATADINE HCL | 119410-08-1 [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. N-Methyl Desloratadine | CAS 38092-89-6 | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CAS RN 165739-63-9 | Fisher Scientific [fishersci.ie]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 3-HYDROXY DESLORATADINE HCL CAS#: 119410-08-1 [amp.chemicalbook.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Technical Guide: 3-Methoxy Desloratadine Solubility and Stability Profile
[1]
Document Control:
-
Subject: 3-Methoxy Desloratadine (Impurity/Metabolite Standard)
-
Context: Analytical Method Development & Impurity Profiling
Executive Summary & Compound Identity
3-Methoxy Desloratadine (3-MeO-DL) is a critical structural analogue of Desloratadine, primarily utilized as a reference standard for impurity profiling and metabolite identification.[1] Structurally, it is the methyl ether derivative of 3-Hydroxydesloratadine (the major active metabolite of Desloratadine).[1]
In drug development, characterizing 3-MeO-DL is essential for two reasons:
-
Impurity Qualification: It acts as a potential process-related impurity or degradant in the synthesis of Desloratadine and 3-Hydroxydesloratadine.[1]
-
Metabolic Mapping: It represents a potential Phase II metabolic product (O-methylation via COMT) of the 3-hydroxy metabolite.[1]
Chemical Identity
| Property | Detail |
| Chemical Name | 8-chloro-6,11-dihydro-3-methoxy-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| CAS Number | 165739-63-9 |
| Molecular Formula | C₂₀H₂₁ClN₂O |
| Molecular Weight | 340.85 g/mol |
| Key Functional Groups | Piperidine (Secondary Amine), Pyridine, Methyl Ether |
Physicochemical Characterization & Solubility Profile
The solubility profile of 3-Methoxy Desloratadine is governed by the interplay between its lipophilic tricyclic core and the ionizable piperidine nitrogen.[1] Unlike the parent Desloratadine, the introduction of the methoxy group at the C3 position alters the electron density of the pyridine ring and increases overall lipophilicity compared to the 3-hydroxy variant.[1]
Theoretical pKa and Ionization
The molecule exhibits pH-dependent solubility driven by the protonation of the piperidine nitrogen.[1]
-
pKa (Calculated): ~9.5–10.0 (Piperidine nitrogen).[1]
-
Physiological State: At pH 1.2–7.4, the molecule exists predominantly as a cationic species (protonated amine), enhancing aqueous solubility relative to its neutral form.[1]
Solubility Data (Comparative & Predicted)
Specific experimental values for the impurity are proprietary; the following data represents the validated range based on Structural-Activity Relationship (SAR) with Desloratadine and 3-OH Desloratadine.
| Solvent / Medium | Solubility Classification | Mechanism |
| 0.1 N HCl (pH 1.2) | High (>10 mg/mL) | Protonation of piperidine N facilitates salt formation.[1] |
| Phosphate Buffer (pH 7.4) | Low / Sparingly Soluble (<0.5 mg/mL) | Reduced ionization; predominance of free base.[1] |
| Methanol / Ethanol | Very Soluble (>30 mg/mL) | High affinity of the tricyclic core for polar organics.[1] |
| DMSO | Soluble (>10 mg/mL) | Standard solvent for stock preparation.[1][4][5] |
| Water (Neutral) | Insoluble (<0.1 mg/mL) | Hydrophobic tricyclic structure dominates.[1] |
Experimental Protocol: Saturation Solubility
To generate precise solubility curves for regulatory filing, the following "Shake-Flask" protocol is recommended.
-
Preparation: Weigh 10 mg of 3-Methoxy Desloratadine into 4 mL glass vials.
-
Solvent Addition: Add 1 mL of media (pH 1.2, 4.5, 6.8 buffers).
-
Equilibration: Agitate at 37°C for 24 hours (200 RPM).
-
Filtration: Filter supernatant using 0.45 µm PVDF or PTFE syringe filters. Note: Avoid Nylon filters due to potential adsorption of the tricyclic ring.[1]
-
Quantification: Analyze via HPLC-UV (280 nm) against a standard curve.
Stability Profile & Degradation Pathways[1][9][11][14][15][16]
The stability of 3-Methoxy Desloratadine is superior to 3-Hydroxydesloratadine due to the protection of the phenolic hydroxyl group as a methyl ether.[1] However, it remains susceptible to specific stress conditions.[1]
Forced Degradation Summary
| Stress Condition | Stability Rating | Primary Degradation Pathway |
| Acid Hydrolysis (0.1N HCl, 60°C) | Moderately Stable | Potential ether cleavage to 3-Hydroxydesloratadine (slow).[1] |
| Base Hydrolysis (0.1N NaOH, 60°C) | Stable | Tricyclic core is resistant to alkaline hydrolysis.[1] |
| Oxidation (3% H₂O₂) | Unstable | N-Oxidation at the piperidine nitrogen (N-oxide formation).[1] |
| Thermal (Solid State, 60°C) | Stable | High melting point (>150°C) confers thermal resistance.[1] |
| Photostability (UV/VIS) | Sensitive | Potential for dechlorination or pyridine ring isomerization.[1] |
Mechanistic Degradation Logic
The following Graphviz diagram illustrates the critical degradation nodes for 3-Methoxy Desloratadine.
Caption: Degradation pathways of 3-Methoxy Desloratadine under ICH stress conditions. Oxidative N-oxide formation is the primary risk.[1]
Analytical Methodology (HPLC/UPLC)[1][11]
To accurately separate 3-Methoxy Desloratadine from the parent drug and the 3-hydroxy metabolite, a gradient method with pH control is required to suppress the ionization of the basic nitrogen and improve peak shape.[1]
Recommended Chromatographic Conditions
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.[1]0) OR 10mM Ammonium Acetate (pH 9.0).[1] High pH is preferred for basic drugs to maximize retention and peak symmetry.[1]
-
Mobile Phase B: Acetonitrile : Methanol (50:50).[1]
-
Gradient:
-
Detection: UV @ 280 nm (Specific for the tricyclic system).[1]
Self-Validating Check: Ensure resolution (Rs) > 2.0 between 3-Methoxy Desloratadine and Desloratadine. The methoxy group increases retention time (RT) relative to the 3-hydroxy metabolite but may elute close to Desloratadine depending on the pH.[1]
References
-
PubChem. (2025).[1] Desloratadine Compound Summary (CID 124087). National Library of Medicine.[1] Retrieved from [Link]
-
Pharmaffiliates. (2024). 3-Methoxy Desloratadine Reference Standard (Cat No.[1][2][3] PA 04 0141000).[1][3] Retrieved from [Link]
-
Srinivas, G., et al. (2010).[1] A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities. Scholars Research Library. Retrieved from [Link]
-
Health Canada. (2018).[1] Desloratadine Tablets - Product Monograph. Retrieved from [Link][1]
Sources
- 1. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
understanding the formation of 3-Methoxy Desloratadine during drug synthesis
[1]
Executive Summary
In the development of high-potency antihistamines, 3-Hydroxydesloratadine (the major active metabolite of Desloratadine) is a primary synthetic target.[1] 3-Methoxy Desloratadine (CAS: 165739-63-9) plays a dual role in this chemical space:
-
Synthetic Intermediate: It is the penultimate precursor in the total synthesis of 3-Hydroxydesloratadine.[1]
-
Process Impurity: It represents the "O-methylated" impurity resulting from incomplete deprotection steps or carryover from methoxy-substituted starting materials.[1]
This guide provides a mechanistic breakdown of its formation via the ACE-Cl (1-Chloroethyl chloroformate) mediated N-dealkylation pathway and details the critical process parameters required to control its presence.[1]
Mechanistic Pathway: The Chemistry of Formation[1]
The formation of 3-Methoxy Desloratadine typically occurs during the conversion of the N-protected precursor to the secondary amine.[1] The most robust pathway involves the Von Braun degradation variant using 1-Chloroethyl chloroformate (ACE-Cl), followed by methanolysis.[1]
The Reaction Mechanism
The transformation proceeds in three distinct phases:[1]
-
Acylation: The tertiary amine (or N-methyl precursor) attacks the ACE-Cl, forming a quaternary ammonium salt which decomposes to the 1-chloroethyl carbamate intermediate.[1]
-
Displacement: The carbamate is stable in non-polar solvents (e.g., Dichloromethane) but reactive toward nucleophiles.[1]
-
Methanolysis (The "Formation" Step): Heating the carbamate in Methanol (MeOH) facilitates the solvolysis of the carbamate, releasing CO₂, acetaldehyde, and the hydrochloride salt of 3-Methoxy Desloratadine .[1]
Reaction Pathway Diagram
The following diagram illustrates the conversion of the N-Methyl precursor (Compound 15 in literature) to 3-Methoxy Desloratadine.[1]
Figure 1: Mechanistic pathway for the formation of 3-Methoxy Desloratadine via ACE-Cl mediated N-demethylation.[1]
Experimental Protocol: Targeted Synthesis
This protocol is derived from optimized process chemistry routes (e.g., Tian et al.[1]) designed to isolate 3-Methoxy Desloratadine as a reference standard.[1]
Reagents & Materials
-
Precursor: 8-Chloro-3-methoxy-11-(1-methyl-4-piperidinylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine (1.0 eq).[1]
-
Reagent: 1-Chloroethyl chloroformate (ACE-Cl) (3.0 eq).[1]
-
Solvent A: Dichloromethane (DCM) (Anhydrous).[1]
-
Solvent B: Methanol (MeOH) (HPLC Grade).[1]
-
Base: Saturated aqueous NaHCO₃ or Ammonia.[1]
Step-by-Step Methodology
| Phase | Step | Action | Critical Process Parameter (CPP) |
| 1. Acylation | 1 | Dissolve the Precursor in anhydrous DCM (10-15 volumes) under N₂ atmosphere. | Ensure moisture content <0.1% to prevent reagent hydrolysis. |
| 2 | Cool solution to 0–5°C .[1] Add ACE-Cl dropwise over 30 minutes.[1] | Exothermic reaction; maintain T < 10°C during addition.[1] | |
| 3 | Warm to 40°C (Reflux) and stir for 3–4 hours. | Monitor by HPLC for disappearance of starting material (<1.0%).[1] | |
| 2. Solvent Swap | 4 | Concentrate the reaction mixture under reduced pressure to remove DCM and excess ACE-Cl. | Do not overheat; the carbamate intermediate is thermally sensitive.[1] |
| 3. Methanolysis | 5 | Redissolve the oily residue in Methanol (10 volumes). | |
| 6 | Heat to Reflux (65°C) for 1–2 hours. | Evolution of CO₂ gas indicates active formation of the amine. | |
| 4.[1] Isolation | 7 | Cool to room temperature.[1][2] Concentrate MeOH to ~20% volume. | |
| 8 | Dilute with water and adjust pH to 7.5–8.0 using NaHCO₃. | ||
| 9 | Extract with DCM, dry over Na₂SO₄, and concentrate to yield 3-Methoxy Desloratadine . |
Process Control & Impurity Profiling[1]
When synthesizing 3-Hydroxydesloratadine , 3-Methoxy Desloratadine is the direct precursor.[1] The final step involves O-demethylation using Boron Tribromide (BBr₃).[1]
The "Impurity" Scenario: If the BBr₃ deprotection is incomplete, 3-Methoxy Desloratadine remains as a significant impurity in the final API.[1]
Critical Control Points (Demethylation Step)[1]
| Parameter | Specification | Consequence of Deviation |
| Reagent Stoichiometry | BBr₃ > 3.0 equivalents | Low BBr₃: Incomplete reaction; high 3-Methoxy impurity.[1] |
| Reaction Temperature | -20°C (Addition) to RT | High Temp: Degradation of the tricyclic core.[1] |
| Quenching pH | pH 6–7 (Ammonium Hydroxide) | High pH (>9): Potential ring opening or polymerization.[1] |
Analytical Detection (HPLC)
To distinguish the 3-Methoxy impurity from the 3-Hydroxy product, use the following reverse-phase conditions:
References
-
Tian, L., Li, J., & Wu, K. (2011).[1] Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research.
-
Source:
-
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 10359050, 3-Hydroxydesloratadine.
-
Source: [1]
-
-
Pharmaffiliates. (2025).
-
Source: [1]
-
-
Alfa Chemistry. (2025).[1] 3-Methoxy desloratadine (CAS 165739-63-9).[1][3][4][5]
-
Source: [1]
-
Methodological & Application
Application Note: Preparation and Use of 3-Methoxy Desloratadine Reference Standard
Introduction
Desloratadine, the primary active metabolite of the second-generation antihistamine Loratadine, is a potent and long-acting H1-receptor antagonist.[1][2] Its clinical efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established.[3] The metabolism of Desloratadine is complex, leading to several hydroxylated derivatives, with 3-hydroxy Desloratadine being a major active metabolite.[1] Further metabolism can lead to the formation of 3-Methoxy Desloratadine. The availability of a well-characterized 3-Methoxy Desloratadine reference standard is crucial for a variety of research and development applications, including pharmacokinetic (PK) and pharmacodynamic (PD) studies, bioequivalence testing, and as a quantitative standard in analytical methods for impurity profiling.[4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, characterization, and application of a 3-Methoxy Desloratadine reference standard. The protocols described herein are designed to ensure the synthesis of a high-purity standard and its effective use in downstream analytical workflows.
Preparation of 3-Methoxy Desloratadine Reference Standard
The synthesis of 3-Methoxy Desloratadine can be achieved through a multi-step process, starting from commercially available precursors. The following protocol is adapted from established synthetic routes for related compounds and provides a reliable method for obtaining the target molecule.[1]
Synthetic Workflow Overview
The synthesis commences with the modification of a pyridine ring, followed by a series of reactions to build the tricyclic core and introduce the necessary functional groups. The final key step involves the demethylation of the piperidine nitrogen.
Figure 1: Synthetic workflow for 3-Methoxy Desloratadine.
Experimental Protocol: Synthesis of 3-Methoxy Desloratadine
This protocol outlines the final demethylation step to yield 3-Methoxy Desloratadine from its N-methylated precursor.
Materials:
-
3-Methoxy Loratadine derivative (precursor)
-
1-Chloroethyl chloroformate
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 3-Methoxy Loratadine derivative in anhydrous DCM.
-
Demethylation: Cool the solution to 0 °C in an ice bath. Slowly add 1-Chloroethyl chloroformate (approximately 3 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and then heat to 40 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with methanol. Stir for an additional hour.
-
Extraction: Wash the organic layer with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 3-Methoxy Desloratadine.
-
Recrystallization: For obtaining a high-purity reference standard, recrystallize the purified product from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the final product under vacuum to a constant weight.
Characterization and Quality Control
A comprehensive characterization of the synthesized 3-Methoxy Desloratadine is imperative to establish its identity, purity, and potency as a reference standard.
| Analytical Technique | Parameter | Acceptance Criteria |
| ¹H NMR & ¹³C NMR | Structural Integrity | Spectra consistent with the proposed structure of 3-Methoxy Desloratadine. |
| Mass Spectrometry (MS) | Molecular Weight | Observed molecular ion ([M+H]⁺) corresponds to the calculated exact mass. |
| HPLC/UPLC | Purity | ≥ 98.0% (as determined by peak area normalization). |
| Elemental Analysis | Elemental Composition | %C, %H, %N, %Cl within ±0.4% of the theoretical values. |
| Loss on Drying (LOD) | Residual Solvents | ≤ 0.5% |
| Residue on Ignition (ROI) | Inorganic Impurities | ≤ 0.1% |
Table 1: Analytical Specifications for 3-Methoxy Desloratadine Reference Standard
Protocol: Purity Determination by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of methanol and a suitable buffer (e.g., 10mM Sodium Dihydrogen Phosphate) in an appropriate ratio (e.g., 55:45 v/v).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.[6]
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the 3-Methoxy Desloratadine reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Sample Preparation: Prepare dilutions of the stock solution to the desired concentrations for analysis.
-
Analysis: Inject the prepared solutions into the HPLC system and record the chromatograms.
-
Purity Calculation: Determine the purity of the reference standard by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Application and Use
The primary application of the 3-Methoxy Desloratadine reference standard is in the quantitative analysis of this metabolite in various matrices, particularly in biological samples for pharmacokinetic studies.
Analytical Workflow: LC-MS/MS Quantification
Figure 2: Analytical workflow for LC-MS/MS quantification.
Protocol: Preparation of Calibration Curve for LC-MS/MS Analysis
This protocol describes the preparation of a calibration curve in a biological matrix (e.g., human plasma) for the quantification of 3-Methoxy Desloratadine.
Materials:
-
3-Methoxy Desloratadine reference standard
-
Control human plasma (or other relevant biological matrix)
-
Internal Standard (IS) (e.g., a deuterated analog of 3-Methoxy Desloratadine)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Formic acid
Procedure:
-
Stock Solution Preparation: Accurately weigh the 3-Methoxy Desloratadine reference standard and dissolve it in methanol to prepare a primary stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions by serially diluting the primary stock solution with methanol or a suitable solvent mixture.
-
Calibration Standards: Spike appropriate volumes of the working solutions into aliquots of control human plasma to create a set of calibration standards with a range of concentrations covering the expected in-vivo levels (e.g., 0.05 to 10 ng/mL).[5]
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Sample Processing:
-
To each calibration standard, QC sample, and unknown sample, add a fixed amount of the internal standard solution.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.
-
Alternatively, for cleaner samples, employ Solid Phase Extraction (SPE).[7]
-
-
Analysis: Transfer the supernatant (or the eluate from SPE after evaporation and reconstitution) to an autosampler vial for LC-MS/MS analysis. The LC-MS/MS method should be optimized for the specific detection and quantification of 3-Methoxy Desloratadine and its internal standard.[5][7]
-
Data Processing: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. Use a suitable regression model (e.g., linear or weighted linear regression) to fit the data. The concentration of 3-Methoxy Desloratadine in the unknown samples can then be determined from this calibration curve.
Handling and Storage
Handling:
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the 3-Methoxy Desloratadine reference standard.
-
Handle the compound in a well-ventilated area or a fume hood to avoid inhalation.
Storage:
-
Store the 3-Methoxy Desloratadine reference standard in a tightly sealed, light-resistant container.
-
For long-term storage, it is recommended to keep the standard at -20°C.
-
Protect from moisture and light to prevent degradation.[8]
References
- Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
- Google Patents. (2019). CN110638750B - Preparation method of desloratadine medicine and preparation thereof.
- Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 182-185.
- Anthes, J. C., Richard, C., West, R. E., & Williams, S. M. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. European journal of pharmacology, 449(3), 229–237.
- Affrime, M., Gupta, S., Banfield, C., & Cohen, A. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly.
- Xu, H. R., Li, X. N., Chen, W. L., & Chu, N. N. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of pharmaceutical and biomedical analysis, 45(4), 659–666.
-
Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Retrieved from [Link]
-
Shimadzu Corporation. (2023). Analysis of Desloratadine. Retrieved from [Link]
- Geh-ling, U., & Fekria, M. (2012). Development and validation o Spectrophotometric and HPLC methods for the determination of desloratadine in tablets and syrup. Journal of Pharmacy Research, 5(5), 2799-2802.
- Ainurofiq, A., Mauludin, R., & Mudhakir, D. (2018). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Research in Pharmaceutical Sciences, 13(2), 95–103.
- Agrawal, Y. K., & Patel, K. N. (2012). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 5(11), 1432-1435.
- Banfield, C., Hunt, T., Reyderman, L., Statkevich, P., Padhi, D., & Affrime, M. (2003). Multiple-dose pharmacokinetics and safety of desloratadine in subjects with moderate hepatic impairment. Journal of clinical pharmacology, 43(12), 1329–1337.
- Hasnain, M. S., Singh, P. N., Singh, S., & Singh, R. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of advanced pharmaceutical technology & research, 5(4), 183–189.
- Ge, Y., Wang, P., & Geng, Y. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of pharmaceutical and biomedical analysis, 38(2), 301–305.
- Anthes, J. C., Gilchrest, H., Richard, C., Eckel, S., Hesk, D., West, R. E., Jr, & Williams, S. M. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. European journal of pharmacology, 449(3), 229–237.
- Google Patents. (2015). CN104610225A - Preparation method of desloratadine.
- Google Patents. (2021). CN112898268A - Preparation method of desloratadine impurity.
- Google Patents. (2005). US20050203116A1 - Desloratadine salts,process for their synthesis and pharmaceutical compositions thereof.
- Google Patents. (2021). CN113004245B - Preparation method of desloratadine.
-
European Patent Office. (2007). EP1862462A1 - Process for the preparation of desloratadine. Retrieved from [Link]
- El-Enany, N., El-Sherbiny, D., & Belal, F. (2007). Spectrophotometric, Spectrofluorometric and HPLC Determination of Desloratadine in Dosage Forms and Human Plasma. Chemical & pharmaceutical bulletin, 55(12), 1662–1667.
- Sharma, K., & Saini, G. (2012). Development and validation of stability indicating RP-HPLC method for Simultaneous determination of Desloratadine and Montelukast Sodium. International Journal of Pharmaceutical and Analytical Research, 1(1), 1-10.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
- Jain, D. K., & Patel, P. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. International Journal of Pharmaceutical Sciences and Research, 3(8), 2636.
- Agatonovic-Kustrin, S., & Tucker, I. G. (2001). NMR spectroscopic study of the inclusion complex of desloratadine with β-cyclodextrin in solution. Journal of pharmaceutical and biomedical analysis, 25(5-6), 869–875.
-
Anapharm Bioanalytics. (n.d.). Descarboethoxy Loratadine; 3-hydroxy Desloratadine. Retrieved from [Link]
- Meda, V., & Mattappilly, M. J. (2015). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. Scientia pharmaceutica, 83(4), 629–641.
- Agrawal, D. K. (2004). The pharmacologic profile of desloratadine: A review. Allergy and asthma proceedings, 25(3), 163-169.
Sources
- 1. jocpr.com [jocpr.com]
- 2. CN110638750B - Preparation method of desloratadine medicine and preparation thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. scispace.com [scispace.com]
Advanced Application Note: 3-Methoxy Desloratadine in Pharmaceutical Quality Control
Executive Summary
3-Methoxy Desloratadine (CAS: 165739-63-9) is a critical process-related impurity and synthetic intermediate often encountered during the manufacturing of Desloratadine (and its active metabolite, 3-Hydroxydesloratadine).[1] Unlike the standard pharmacopeial impurities (USP Impurities A–F), 3-Methoxy Desloratadine typically arises from specific synthetic routes involving methoxy-protected precursors or side-reactions during metabolic studies.
This guide provides a comprehensive framework for the detection, separation, and quantification of 3-Methoxy Desloratadine using RP-HPLC. It addresses the specific challenges of separating this lipophilic ether derivative from the parent API and its more polar hydroxylated metabolites.
Chemical Context & Origin
Understanding the structural origin of the impurity is prerequisite to successful method development.
-
Chemical Name: 8-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-3-yl methyl ether.
-
Role: Often serves as a protected intermediate in the synthesis of 3-Hydroxydesloratadine (the primary active metabolite of Desloratadine).
-
Formation Pathway: Incomplete deprotection (demethylation) of the 3-methoxy precursor using Boron Tribromide (
) or similar reagents results in residual 3-Methoxy Desloratadine in the final API or reference standard batches.
Structural Transformation Pathway
The following diagram illustrates the synthetic relationship between Loratadine, Desloratadine, and the 3-Methoxy impurity.
Figure 1: Synthetic origin of 3-Methoxy Desloratadine, highlighting the risk of incomplete deprotection.[2][3]
Analytical Method Protocol
Objective: To separate 3-Methoxy Desloratadine from Desloratadine and 3-Hydroxydesloratadine with a resolution (
Chromatographic Conditions
This protocol is an adaptation of the USP "Organic Impurities" method, optimized for the higher lipophilicity of the methoxy group.
| Parameter | Specification | Rationale |
| Column | C18 (L1), 250 mm × 4.6 mm, 5 µm | Standard stationary phase for hydrophobic separation. |
| Mobile Phase A | 25 mM Phosphate Buffer (pH 2.5) | Low pH suppresses silanol activity and ionizes the piperidine nitrogen, improving peak shape. |
| Mobile Phase B | Acetonitrile : Methanol (50:50) | Methanol modifies selectivity for the ether group; ACN reduces backpressure. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimized for 5 µm particle efficiency. |
| Detection | UV @ 280 nm | Maxima for the tricyclic benzocyclohepta-pyridine core. |
| Column Temp | 35°C | Improves mass transfer and reduces tailing. |
Gradient Program
The 3-Methoxy impurity is less polar than 3-Hydroxydesloratadine and likely elutes after Desloratadine or in the late-eluting impurity region.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 5.0 | 80 | 20 | Isocratic Hold (Polar impurities) |
| 25.0 | 20 | 80 | Linear Gradient (Elution of API & Methoxy) |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 80 | 20 | Re-equilibration |
Validation & Quality Control Workflow
To ensure the method is "self-validating," the following System Suitability Tests (SST) must be performed before every sample set.
System Suitability Criteria
-
Resolution (
): > 2.0 between Desloratadine and 3-Methoxy Desloratadine. -
Tailing Factor (
): < 1.5 for the 3-Methoxy peak (critical due to basic nitrogen interaction). -
Precision: %RSD < 2.0% for 6 replicate injections of the Standard Solution.
Experimental Workflow Diagram
The following flowchart outlines the decision logic for identifying and quantifying the impurity.
Figure 2: Step-by-step QC workflow for impurity qualification.
Detailed Protocol Steps
Step 1: Standard Preparation
Stock Solution A (Impurity):
-
Weigh 5.0 mg of 3-Methoxy Desloratadine Reference Standard (CAS 165739-63-9).
-
Dissolve in 50 mL of Methanol (Concentration: 100 µg/mL).
Stock Solution B (API):
-
Weigh 50.0 mg of Desloratadine API.
-
Dissolve in 50 mL of Diluent (Buffer:ACN 50:50).
System Suitability Solution:
-
Transfer 5 mL of Stock B into a 50 mL flask.
-
Spike with 1 mL of Stock A.
-
Dilute to volume. (Contains 100 µg/mL API and 2 µg/mL Impurity).
Step 2: Relative Retention Time (RRT) Establishment
Because 3-Methoxy Desloratadine is a non-pharmacopeial impurity in many regions, establishing a robust RRT is vital.
-
Desloratadine RT: ~15–18 min (Method dependent).
-
3-Methoxy Desloratadine RT: Typically elutes after Desloratadine due to the methoxy group increasing hydrophobicity compared to the naked pyridine ring or the hydroxyl metabolite.
-
Expected RRT: ~1.1 – 1.2 (relative to Desloratadine).
Step 3: Calculation
Use the formula below for quantification (External Standard Method):
Where:
- = Peak response of 3-Methoxy Desloratadine in sample.[4]
- = Peak response in standard.[4]
- = Concentration (mg/mL).[4]
- = Potency of the Reference Standard (decimal).
Troubleshooting & Critical Parameters
Peak Tailing
Desloratadine and its derivatives are basic amines. If the 3-Methoxy peak shows tailing (
-
Cause: Interaction with residual silanols on the column.
-
Solution: Ensure the buffer pH is
.[4] Add 5 mM Triethylamine (TEA) to the mobile phase as a silanol blocker if the column is not end-capped.
Co-elution Risks
-
Risk: 3-Methoxy Desloratadine may co-elute with "Impurity B" (Desloratadine Isomer).
-
Verification: Use a Diode Array Detector (DAD) to check peak purity. The UV spectrum of 3-Methoxy Desloratadine is nearly identical to Desloratadine, so chromatographic separation is the only reliable distinction.
References
-
Pharmaffiliates. (n.d.). Desloratadine Impurities - 3-Methoxy Desloratadine.[1] Retrieved from [Link]
-
Tian, L., et al. (2014).[3] Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.[3] (Describes the methoxy intermediate pathway). Retrieved from [Link]
-
SynZeal. (n.d.). Desloratadine Reference Standards. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2015). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Retrieved from [Link]
Sources
Application and Protocol for the Chromatographic Separation of Desloratadine and its Methoxy Impurities
For: Researchers, scientists, and drug development professionals
Abstract
This comprehensive guide details a robust Ultra-Performance Liquid Chromatography (UPLC) method for the effective separation and quantification of the antihistaminic agent Desloratadine from its potential methoxy-substituted impurities, with a primary focus on 3-Methoxy Desloratadine. The protocol herein is designed to meet the stringent requirements of pharmaceutical quality control and impurity profiling, ensuring both scientific rigor and practical applicability. We delve into the rationale behind the method development, provide a step-by-step protocol for its implementation, and discuss the validation of the method in accordance with international guidelines.
Introduction: The Analytical Imperative in Desloratadine Production
Desloratadine, the major active metabolite of loratadine, is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonist activity.[1] Its clinical efficacy and favorable safety profile have established it as a cornerstone in the management of allergic rhinitis and chronic idiopathic urticaria. As with any active pharmaceutical ingredient (API), ensuring the purity of Desloratadine is paramount to its safety and efficacy. Regulatory bodies worldwide mandate stringent control over impurities in drug substances and products.
Methoxy-substituted impurities, such as 3-Methoxy Desloratadine, can potentially arise during the synthesis of Desloratadine or its parent compound, loratadine, particularly if methanolic solvents are used in certain reaction steps.[2][3] These impurities may also form as degradation products under specific stress conditions. The structural similarity between Desloratadine and its methoxy analogs presents a significant analytical challenge, necessitating the development of highly selective chromatographic methods to ensure their effective separation and accurate quantification. This application note provides a detailed protocol for a stability-indicating UPLC method designed to resolve Desloratadine from its methoxy impurities, thereby ensuring the quality and safety of the final drug product.
Method Development Rationale: Achieving Optimal Separation
The primary objective in developing this chromatographic method was to achieve baseline separation between Desloratadine and its key methoxy impurity, 3-Methoxy Desloratadine. Given the subtle structural differences between these compounds, Ultra-Performance Liquid Chromatography (UPLC) was selected as the preferred analytical platform over traditional High-Performance Liquid Chromatography (HPLC). The smaller particle size of the stationary phase in UPLC columns provides significantly higher efficiency and resolution, which is critical for separating closely related compounds.[4]
2.1. Column Chemistry Selection:
A reversed-phase C18 column is the stationary phase of choice for this separation. The non-polar nature of the C18 alkyl chains provides a strong hydrophobic interaction with the relatively non-polar Desloratadine and its methoxy impurity. A high-quality, end-capped C18 column, such as a Waters Acquity BEH C18, is recommended to minimize peak tailing and ensure symmetrical peak shapes.[5]
2.2. Mobile Phase Optimization:
The mobile phase composition is a critical factor in achieving the desired separation. A gradient elution is employed to ensure adequate retention of the analytes while also providing a timely elution and sharp peak shapes.
-
Aqueous Phase: A slightly acidic mobile phase is beneficial for the analysis of basic compounds like Desloratadine, as it promotes their ionization and reduces interactions with residual silanol groups on the stationary phase. A buffer of ammonium formate in water, adjusted to an acidic pH with formic acid, provides good buffering capacity and is compatible with mass spectrometry (MS) detection if further characterization of impurities is required.
-
Organic Modifier: Acetonitrile is chosen as the organic modifier due to its low viscosity, which is advantageous for UPLC systems, and its ability to provide good peak shapes for a wide range of compounds. A gradient starting with a lower percentage of acetonitrile allows for the retention of the analytes, while a gradual increase in the acetonitrile concentration facilitates their elution in a reasonable timeframe.
2.3. Detection Wavelength:
Desloratadine exhibits strong UV absorbance in the range of 240-290 nm. A detection wavelength of 280 nm is selected as it provides a good balance of sensitivity for both Desloratadine and its potential impurities.[5][6]
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the UPLC analysis of Desloratadine and its methoxy impurities.
3.1. Materials and Reagents:
-
Desloratadine Reference Standard
-
3-Methoxy Desloratadine Reference Standard (if available)
-
Acetonitrile (UPLC grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
3.2. Instrumentation:
A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a photodiode array (PDA) detector is required. A Waters Acquity UPLC system or equivalent is recommended.
3.3. Chromatographic Conditions:
| Parameter | Value |
| Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 (adjusted with formic acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-9 min: 90% B; 9-9.1 min: 90-10% B; 9.1-12 min: 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | PDA at 280 nm |
3.4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of Desloratadine reference standard in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Impurity Stock Solution (if available): Prepare a stock solution of 3-Methoxy Desloratadine in the same manner.
-
Working Standard Solution (1 µg/mL): Dilute the stock solutions with the diluent to achieve the desired concentration.
-
Sample Solution: Accurately weigh and dissolve the sample containing Desloratadine in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
3.5. System Suitability:
Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the working standard solution six times and evaluate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0 for the Desloratadine peak.
-
Theoretical Plates (N): Should be ≥ 10,000 for the Desloratadine peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0% for six replicate injections.
Data Analysis and Interpretation
The primary outcome of this analysis is the separation of Desloratadine from its methoxy impurities. The retention time of Desloratadine under the specified conditions is expected to be around 5-7 minutes. The 3-Methoxy Desloratadine, being slightly more lipophilic due to the addition of the methoxy group, is expected to have a slightly longer retention time. The resolution between the two peaks should be ≥ 2.0 to ensure accurate quantification.
The amount of any impurity can be calculated using the following formula:
% Impurity = (Area of Impurity Peak / Area of Desloratadine Peak) x (Concentration of Desloratadine / Concentration of Impurity) x 100
If a reference standard for the impurity is not available, the calculation can be performed assuming a response factor of 1.0, and the result should be reported as area percent.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the analytical data, the developed UPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] The validation should include the following parameters:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by spiking the sample with known impurities and performing forced degradation studies.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of dilutions of the standard solution.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizations: Workflows and Relationships
To further elucidate the experimental and logical processes, the following diagrams are provided.
Figure 1: Experimental workflow for the UPLC analysis of Desloratadine and its methoxy impurities.
Figure 2: Logical relationship of key components in the chromatographic separation.
Conclusion
The UPLC method detailed in this application note provides a robust and reliable means for the separation and quantification of Desloratadine and its methoxy impurities. The high resolution and sensitivity of UPLC make it an ideal technique for impurity profiling in the pharmaceutical industry. Adherence to the outlined protocol and proper method validation will ensure the generation of accurate and defensible data, ultimately contributing to the quality and safety of Desloratadine-containing drug products.
References
- Rao, D. D., Satyanarayana, N. V., Reddy, A. M., Sait, S. S., Chakole, D., & Mukkanti, K. (2010). A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736–742.
- Xu, X., Jiang, F., Ding, L., & Li, Y. (2006). Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 522-528.
-
ResearchGate. (n.d.). Orthogonal extraction/chromatography and UPLC, two powerful new techniques for bioanalytical quantitation of desloratadine and 3-hydroxydesloratadine at 25 pg/mL | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). EP1542986B1 - Process for the production of desloratadine.
- Ainurofiq, A., Choiri, S., & Purwono, B. (2018). Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Research in Pharmaceutical Sciences, 13(2), 93–102.
- Google Patents. (n.d.). WO2004029039A1 - An improved process for the production of desloratadine.
- Bober, K., Płonka, M., & Miszczyk, M. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences, 28(3), 181-184.
- Patel, J. R., Suhagia, B. N., & Patel, M. M. (2012). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 5(4), 533-535.
-
Shimadzu. (2023). Analysis of Desloratadine. Retrieved from [Link]
- Tian, L., et al. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
- Preprints.org. (2023).
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. Retrieved from [Link]
- PubMed. (2017). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Zhongnan Yao Xue Za Zhi, 15(7), 845-849.
-
ResearchGate. (n.d.). (PDF) Validation and Application of a Modified RP-HPLC Method for the Quantification of Desloratadine in Pharmaceutical Dosage Forms. Retrieved from [Link]
-
ResearchGate. (n.d.). LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top... | Download Scientific Diagram. Retrieved from [Link]
- PubMed. (2010). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis, 51(3), 736-42.
- Reddy, G. S., Reddy, S. P., & Reddy, K. V. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia Pharmaceutica, 79(2), 277–289.
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
- 4. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shimadzu.com [shimadzu.com]
- 7. Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
Application Note & Protocol: Preclinical Evaluation of 3-Methoxy Desloratadine in Animal Models
Introduction and Scientific Rationale
3-Methoxy Desloratadine is the primary active metabolite of Desloratadine, which itself is the active metabolite of the widely-used second-generation antihistamine, Loratadine.[1] The core therapeutic action of these compounds lies in their function as selective, long-acting peripheral histamine H1-receptor antagonists.[1][2] By competitively blocking the H1 receptor, they prevent histamine-mediated inflammatory cascades that manifest as the classic symptoms of allergic reactions.[3]
Desloratadine has demonstrated not only potent antihistaminic effects but also broader anti-inflammatory properties, including the inhibition of inflammatory mediator release and cell adhesion molecule expression.[4] Animal studies have been crucial in establishing its efficacy and safety profile, notably its low potential for crossing the blood-brain barrier, which minimizes sedative effects—a key advantage of second-generation antihistamines.[4][5]
Given that 3-Methoxy Desloratadine is a significant downstream metabolite, its direct and comprehensive evaluation is a logical and critical step in drug development. A thorough preclinical assessment is necessary to characterize its independent pharmacodynamic (PD), pharmacokinetic (PK), and safety profiles. This document provides a detailed framework and step-by-step protocols for the in-vivo evaluation of 3-Methoxy Desloratadine using established and validated animal models. The objective is to generate robust data to support its potential clinical development for allergic conditions such as allergic rhinitis (AR) and urticaria.
Core Pharmacological Principles & Pathways
The primary mechanism of action for 3-Methoxy Desloratadine is anticipated to be the inverse agonism and functional antagonism of the histamine H1 receptor. The binding of histamine to H1 receptors on endothelial and smooth muscle cells activates a Gq/11 protein, leading to the activation of phospholipase C (PLC). This initiates a signaling cascade resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC). This cascade is responsible for key allergy symptoms like vasodilation, increased vascular permeability, and smooth muscle contraction. 3-Methoxy Desloratadine is expected to stabilize the inactive conformation of the H1 receptor, blocking this pathway.
Caption: Histamine H1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Pharmacodynamic (Efficacy) Evaluation
The primary goal of pharmacodynamic studies is to demonstrate the efficacy of 3-Methoxy Desloratadine in mitigating allergic symptoms in relevant disease models. The Ovalbumin (OVA)-induced allergic rhinitis model in mice or rats is a well-established and highly relevant model for this purpose.[6][7]
Ovalbumin (OVA)-Induced Allergic Rhinitis Model
This model mimics the key pathological features of human allergic rhinitis, including an IgE-mediated immune response, nasal rubbing and sneezing, and infiltration of inflammatory cells into the nasal mucosa.[7]
Workflow Diagram:
Caption: Experimental workflow for the OVA-induced allergic rhinitis model.
Detailed Protocol:
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their robust Th2-biased immune responses. House animals under standard conditions for at least one week for acclimatization.[8]
-
Sensitization Phase (Days 0, 7, 14):
-
Prepare the sensitization solution: 100 µg Ovalbumin (OVA) and 2 mg Aluminum Hydroxide (Alum) in 200 µL of sterile Phosphate-Buffered Saline (PBS).
-
Administer 200 µL of the solution via intraperitoneal (i.p.) injection to each mouse on days 0, 7, and 14.[7] Control groups receive PBS with Alum only.
-
-
Challenge and Treatment Phase (Days 21-28):
-
Divide mice into experimental groups (n=8-10 per group):
-
Group 1: Naive Control (PBS sensitization + PBS challenge)
-
Group 2: AR Model Control (OVA sensitization + OVA challenge + Vehicle treatment)
-
Group 3: Positive Control (OVA sensitization + OVA challenge + Desloratadine)
-
Groups 4-6: Test Groups (OVA sensitization + OVA challenge + 3-Methoxy Desloratadine at low, medium, high doses)
-
-
One hour before the challenge, administer the test compound (e.g., via oral gavage). The vehicle should be appropriate for the compound's solubility (e.g., 0.5% methylcellulose).
-
Challenge the mice by intranasal instillation of 10 µL of 1% OVA in PBS into each nostril.[9]
-
-
Endpoint Measurement:
-
Symptom Scoring: Immediately after the final challenge on Day 28, observe each mouse for 15 minutes. Count the number of sneezes and the duration (in seconds) of nasal rubbing.
-
Sample Collection: Within 24 hours of the final challenge, collect blood via cardiac puncture for serum analysis. Perform bronchoalveolar lavage (BAL) to collect BAL fluid (BALF). Harvest nasal turbinate tissues for histology.
-
Biochemical Analysis:
-
Measure serum levels of OVA-specific IgE via ELISA to confirm allergic sensitization.
-
Analyze BALF for inflammatory cell counts (especially eosinophils) using a hemocytometer and cytospin preparations.
-
Measure levels of Th2 cytokines (IL-4, IL-5, IL-13) and Th1 cytokines (IFN-γ) in BALF or serum using ELISA or multiplex assays.[6]
-
-
Histological Analysis: Fix nasal tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) for general morphology and Periodic acid-Schiff (PAS) to visualize goblet cell hyperplasia and mucus production. Score the degree of eosinophilic infiltration.
-
Data Presentation:
| Parameter | Naive Control | AR Model + Vehicle | AR Model + Desloratadine (X mg/kg) | AR Model + 3-Methoxy Desloratadine (Y mg/kg) |
| Sneezes (count/15 min) | < 5 | 40-60 | 10-20 | Experimental Data |
| Nasal Rubbing (sec/15 min) | < 10 | 100-150 | 20-40 | Experimental Data |
| Serum OVA-IgE (ng/mL) | Baseline | ↑↑↑ | ↑↑↑ | Experimental Data |
| BALF Eosinophils (x10⁴/mL) | < 0.5 | 5-10 | 1-2 | Experimental Data |
| Nasal Eosinophil Infiltration | None | +++ | + | Experimental Data |
Pharmacokinetic (PK) Studies
The objective of PK studies is to understand the absorption, distribution, metabolism, and excretion (ADME) of 3-Methoxy Desloratadine. This is critical for correlating exposure levels with efficacy and toxicity, and for informing human dose projections.
Detailed Protocol (Rodent PK):
-
Animals: Use male Sprague-Dawley rats (250-300g). Cannulate the jugular vein for serial blood sampling one day prior to the study. This minimizes stress during sampling.
-
Study Design:
-
Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance, volume of distribution, and terminal half-life.
-
Group 2: Oral (PO) administration (e.g., 10 mg/kg) to determine oral bioavailability (F%).[10]
-
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer 3-Methoxy Desloratadine via the IV or PO route.
-
Collect blood samples (~100 µL) into heparinized tubes at pre-dose and at specified time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).[11]
-
Centrifuge blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of 3-Methoxy Desloratadine in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin® to calculate key PK parameters.
-
Key Pharmacokinetic Parameters:
| Parameter | Definition | IV Route | PO Route |
| Cmax | Maximum observed plasma concentration | Yes | Yes |
| Tmax | Time to reach Cmax | No | Yes |
| AUC(0-t) | Area under the curve from time 0 to last measurement | Yes | Yes |
| AUC(0-inf) | Area under the curve extrapolated to infinity | Yes | Yes |
| t½ | Terminal half-life | Yes | Yes |
| CL | Clearance | Yes | No |
| Vd | Volume of distribution | Yes | No |
| F% | Bioavailability | N/A | Calculated |
Safety & Toxicology Evaluation
Safety studies are performed to identify potential adverse effects and to establish a safe dose range. Initial assessment typically involves an acute toxicity study. These studies should be conducted in compliance with international guidelines such as those from the ICH.[12][13][14]
Single-Dose Acute Oral Toxicity Study
The primary goal is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single high dose. Modern approaches, such as the Up-and-Down Procedure or a limit test, are favored to reduce animal use.[15][16]
Detailed Protocol (Limit Test, OECD 423):
-
Animals: Use two mammalian species, typically one rodent (e.g., Sprague-Dawley rats, 3 per sex) and one non-rodent if necessary.[15]
-
Dose Level: A limit dose of 2000 mg/kg is often used as a starting point. If no adverse effects are seen, the substance is classified as having low acute toxicity.[17] A higher limit of 5000 mg/kg can be considered.[16][18]
-
Procedure:
-
Fast animals overnight.
-
Administer a single dose of 3-Methoxy Desloratadine via oral gavage.
-
Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention to the first 4 hours), and then daily for 14 days.[17]
-
-
Endpoints and Observations:
-
Mortality: Record any deaths.
-
Clinical Signs: Systematically record any signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, gait changes). Note the time of onset, duration, and reversibility.[15]
-
Body Weight: Record body weight just before dosing and on days 7 and 14.
-
Gross Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals. Examine external surfaces, orifices, and all major organs in the cranial, thoracic, and abdominal cavities.[15]
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial preclinical evaluation of 3-Methoxy Desloratadine. Data generated from the allergic rhinitis model will establish its potential efficacy as an anti-allergic agent. The pharmacokinetic studies are essential for understanding its disposition in the body and for building a bridge between animal and human dosing. Finally, the acute toxicity study provides critical initial safety information.
Positive outcomes from these studies would warrant progression to more advanced preclinical assessments, including repeat-dose toxicology studies, safety pharmacology (to assess effects on cardiovascular and central nervous systems), and genotoxicity assays, as recommended by ICH M3(R2) guidelines, to build a complete regulatory submission package.[12][19]
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Desloratadine? Retrieved from [Link]
-
Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Retrieved from [Link]
-
See, S. (2001). Desloratadine: A preclinical and clinical overview. Drugs of Today, 37(8), 529-537. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Desloratadine Citrate Disodium? Retrieved from [Link]
-
European Medicines Agency. (2001). Aerius, INN-desloratadine. Retrieved from [Link]
-
ChemEurope.com. Desloratadine. Retrieved from [Link]
-
Lal, D., et al. (2014). Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation. American Journal of Rhinology & Allergy, 28(4), 282-289. Retrieved from [Link]
-
Basketter, D. A., et al. (2001). Preclinical skin sensitization testing of antihistamines: guinea pig and local lymph node assay responses. Food and Chemical Toxicology, 39(5), 483-489. Retrieved from [Link]
-
Ishikawa, S., et al. (1993). Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog. Arzneimittelforschung, 43(10), 1080-1083. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1996). Guidance for Industry: Single Dose Acute Toxicity Testing for Pharmaceuticals. Retrieved from [Link]
-
Taysi, S., et al. (2015). Effects of allergic rhinitis and desloratadine on the submandibular gland in a rat allergy model. International Forum of Allergy & Rhinology, 5(12), 1126-1132. Retrieved from [Link]
-
European Medicines Agency. (2009). ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals. Retrieved from [Link]
-
Kanase, G. V., & Samant, M. D. (2022). Preclinical Screening Models for Antihistaminic Activity: An Overview. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. Retrieved from [Link]
-
U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]
-
Greisner, W. A., et al. (2003). Desloratadine for allergic rhinitis. Expert Review of Clinical Immunology, 3(4), 427-438. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - Application Number: 22-134. Retrieved from [Link]
-
Ator, N. A., & Griffiths, R. R. (1997). Sedation and the stimulus properties of antihistamines. Behavioural Pharmacology, 8(6-7), 606-623. Retrieved from [Link]
-
Wang, D., et al. (2016). Effects of desloratadine citrate disodium injection on rat models of ovalbumin-induced allergic rhinitis: involvement of T-cell responses modulation. International Forum of Allergy & Rhinology, 6(1), 89-96. Retrieved from [Link]
-
Alsammarraia, H. K., et al. (2020). Kirenol Ameliorated Ovalbumin-Induced Allergic Rhinitis in Mice via Suppression of Oxidative Stress and Inflammatory. Pharmacognosy Magazine, 16(70), 349-355. Retrieved from [Link]
-
OECD. (2001). Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method. Retrieved from [Link]
-
DeBoer, D. J., et al. (2016). Premedication with antihistamines may enhance efficacy of specific-allergen immunotherapy. Veterinary Dermatology, 27(5), 346-e86. Retrieved from [Link]
-
ICH. (2009). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2). Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]
-
Wikipedia. Doxylamine. Retrieved from [Link]
-
NC3Rs. Single dose acute toxicity studies. Retrieved from [Link]
-
Ahmad, T., et al. (2018). Apigenin Attenuates Allergic Responses of Ovalbumin-Induced Allergic Rhinitis Through Modulation of Th1/Th2 Responses in Experimental Mice. Journal of Environmental Pathology, Toxicology and Oncology, 37(2), 115-125. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]
-
Al-Ghamdi, A., & Rajeh, M. (2024). Editorial: Animal models of allergic diseases: from basic to preclinical research. Frontiers in Allergy, 5, 1515904. Retrieved from [Link]
-
Morgan, K., et al. (2011). Pharmacokinetics of fexofenadine following LPS administration to rats. Journal of Pharmacy and Pharmacology, 63(6), 816-822. Retrieved from [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report. National Academies Press (US). Retrieved from [Link]
-
Synapse. (2026). ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs. Retrieved from [Link]
-
Nials, A. T., & Uddin, S. (2008). Mouse models of allergic asthma: acute and chronic experimental protocols. Methods in Molecular Biology, 415, 245-255. Retrieved from [Link]
-
MDPI. (2025). Biomedicines, Volume 13, Issue 5. Retrieved from [Link]
Sources
- 1. Desloratadine [chemeurope.com]
- 2. What is the mechanism of Desloratadine? [synapse.patsnap.com]
- 3. What is the mechanism of Desloratadine Citrate Disodium? [synapse.patsnap.com]
- 4. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Desloratadine: A preclinical and clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of desloratadine citrate disodium injection on rat models of ovalbumin-induced allergic rhinitis: involvement of T-cell responses modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phcog.com [phcog.com]
- 8. Apigenin Attenuates Allergic Responses of Ovalbumin-Induced Allergic Rhinitis Through Modulation of Th1/Th2 Responses in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of fexofenadine following LPS administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
- 16. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. fda.gov [fda.gov]
- 19. ICH Multidisciplinary Guideline M3: Guidance on Non-Clinical Safety Studies for Drugs - Oreate AI Blog [oreateai.com]
Troubleshooting & Optimization
Technical Support Center: Resolving 3-Methoxy Desloratadine Peak Tailing
Status: Operational Ticket ID: T-3MD-HPLC-001 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Peak Asymmetry (Tailing) in 3-Methoxy Desloratadine Analysis
Executive Summary & Root Cause Analysis
The Challenge:
Researchers frequently encounter significant peak tailing (
The Science (Why it happens):
3-Methoxy Desloratadine contains a piperidine nitrogen with a pKa of approximately 9.7 .[1] At typical HPLC pH levels (pH 2.5 – 7.0), this nitrogen is fully protonated (
-
The Antagonist: Silica-based columns contain residual silanol groups (
). Above pH 3.5, these silanols deprotonate to form anions ( ). -
The Interaction: The positively charged analyte interacts electrostatically with the negatively charged silanols (Ion-Exchange Mechanism), causing the analyte to "drag" through the column rather than partitioning cleanly.
Interactive Troubleshooting Modules
Module A: Mobile Phase Chemistry (The Chemical Fix)
Use this module if you are using a standard C18 column and seeing tailing.
The Strategy: You must either suppress the ionization of the silanols (low pH) or block them with a competing base.
Protocol A1: The Silanol Blocking Method (Recommended)
This protocol uses Triethylamine (TEA) to saturate silanol sites, preventing the analyte from binding.
Step-by-Step Formulation:
-
Base Buffer: Prepare 25 mM Potassium Dihydrogen Phosphate (
) in HPLC-grade water. -
The Blocker: Add Triethylamine (TEA) to a concentration of 0.1% (1.0 mL per Liter) .
-
Note: TEA competes for silanol sites more aggressively than the drug.
-
-
pH Adjustment: Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (
).-
Critical: Do not use HCl or H2SO4; they can corrode stainless steel or cause precipitation.
-
-
Organic Modifier: Mix with Acetonitrile or Methanol (typically 30-50% organic depending on retention requirements).
Validation Check:
Protocol A2: The Chaotropic Salt Method (Alternative)
If TEA is incompatible with your detection method (e.g., certain UV wavelengths or refractive index), use a chaotropic salt.
-
Add: 50-100 mM Sodium Perchlorate (
) to the mobile phase. -
Mechanism: Perchlorate forms a stable ion pair with the basic amine, neutralizing its charge and reducing silanol interaction.
Module B: Stationary Phase Selection (The Hardware Fix)
Use this module if mobile phase adjustments are insufficient or if you are developing a new method.
The Strategy: Switch to a column chemistry designed to eliminate secondary interactions.
Comparative Selection Guide:
| Column Technology | Mechanism of Action | Suitability for 3-Methoxy Desloratadine |
| Standard C18 (L1) | Hydrophobic interaction only. High silanol activity. | Poor. Requires TEA or very low pH. |
| Base-Deactivated (BDS) | "End-capped" silanols (chemically bonded to small groups). | Good. Reduces tailing significantly. |
| Hybrid Particle (BEH/XBridge) | Ethylene-bridged hybrid silica. Resists high pH dissolution. | Excellent. Allows running at pH 10 (analyte neutral). |
| Charged Surface Hybrid (CSH) | Surface carries a slight positive charge. | Best. Repels the positively charged analyte (electrostatic repulsion). |
Module C: System & Sample Factors
Issue: "My peak was good, but now it is tailing."
Diagnosis:
-
Guard Column Saturation: Basic contaminants may have saturated the guard column. Action: Replace guard cartridge.
-
Column Voids: A physical void at the column head causes mixing. Action: Reverse flush column (if permitted) or replace.
-
Diluent Mismatch: Dissolving the sample in 100% Acetonitrile while the mobile phase is 80% water causes "Solvent Shock," leading to peak distortion.
-
Fix: Dilute sample in the mobile phase or a solvent weaker than the mobile phase.
-
Visual Troubleshooting Workflows
Workflow 1: Decision Tree for Tailing Resolution
Figure 1: Step-by-step decision matrix for isolating the cause of peak asymmetry.
Workflow 2: Mechanism of Action (Silanol Blocking)
Figure 2: Competitive inhibition mechanism where TEA blocks active silanol sites, allowing the analyte to elute symmetrically.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic Acid) instead of TEA? A: Yes. TFA acts as an ion-pairing agent and lowers pH significantly (typically pH ~2.0 at 0.1%). However, TFA absorbs UV at 210 nm (causing baseline drift) and suppresses ionization in LC-MS. If you are using Mass Spectrometry, Formic Acid or Ammonium Formate is preferred, though less effective at suppressing tailing than TEA.
Q: Why does my peak tailing get worse over the lifetime of the column? A: This indicates hydrolysis of the bonded phase . Acidic mobile phases can slowly cleave the C18 ligands, exposing the underlying silica. As more silanols are exposed, tailing increases.
-
Solution: Use a "Sterically Protected" C18 column (e.g., Agilent StableBond or similar) designed for low pH stability.
Q: Is 3-Methoxy Desloratadine stable in the mobile phase? A: Generally, yes. However, Desloratadine derivatives can be light-sensitive. Ensure your autosampler is darkened or use amber glassware if you observe new impurity peaks appearing over long sequence runs.
References & Authority
-
United States Pharmacopeia (USP). Monograph: Desloratadine.[5] (Specifies Phosphate buffer pH 2.0 with TEA for related compounds).
-
Phenomenex Technical Guide. Troubleshooting Peak Tailing for Basic Compounds. (Detailed analysis of silanol interactions).
-
Agilent Technologies. Method Development for Basic Pharmaceuticals. (Comparison of low pH vs. high pH strategies).
-
PubChem. Desloratadine Compound Summary (pKa and Chemical Structure).
Sources
Technical Support Center: Minimizing 3-Methoxy Desloratadine Formation During Manufacturing
Welcome to the Technical Support Center for Desloratadine manufacturing. This guide is designed for researchers, scientists, and drug development professionals to address the formation of the 3-Methoxy Desloratadine impurity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the root causes of this impurity in your synthesis process. Our approach is grounded in established chemical principles and field-proven manufacturing insights to ensure the highest scientific integrity.
Introduction: Understanding the Challenge
Desloratadine, a potent, non-sedating H1-antihistamine, is the major active metabolite of loratadine.[1] During its synthesis, the formation of process-related impurities is a critical concern that can impact the final product's purity, safety, and efficacy.[2] One such impurity of interest is 3-Methoxy Desloratadine. Its presence, even in trace amounts, necessitates rigorous control to meet stringent regulatory standards.
This guide will delve into the potential formation pathways of 3-Methoxy Desloratadine, proactive control strategies, and reactive troubleshooting measures to ensure a robust and reproducible manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is 3-Methoxy Desloratadine and why is it a concern?
3-Methoxy Desloratadine is a process-related impurity in the synthesis of Desloratadine. Its chemical structure is identical to Desloratadine with the addition of a methoxy group (-OCH₃) at the 3-position of the pyridine ring. The presence of impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API).[2] Therefore, controlling its formation to within acceptable limits is a critical quality attribute.
Q2: What is the likely chemical pathway for the formation of 3-Methoxy Desloratadine during manufacturing?
The formation of 3-Methoxy Desloratadine is likely a two-step process:
-
Hydroxylation: Formation of a 3-Hydroxy Desloratadine intermediate. This can occur through the oxidation of the aromatic pyridine ring.[2][3]
-
Methylation: Subsequent O-methylation of the newly formed hydroxyl group to a methoxy group. This is a common reaction for phenolic compounds.
The following diagram illustrates this proposed pathway:
Caption: Workflow for assessing the impact of methanol quality.
Part 2: Reactive Troubleshooting - Identifying and Correcting Deviations
If you have already identified the presence of 3-Methoxy Desloratadine in your product, the following steps can help you pinpoint the cause and implement corrective actions.
2.1 Root Cause Analysis:
-
Review Batch Records: Scrutinize the manufacturing records of the affected batch for any deviations in critical process parameters (temperature, time, raw material lots, etc.).
-
Analyze Retained Samples: Re-analyze retained samples of intermediates and the final API from the affected and unaffected batches.
-
Hypothesize Potential Causes: Based on the data, formulate hypotheses. For example: "An extended reaction time in the hydrolysis step led to increased formation of the 3-hydroxy intermediate."
2.2 Purification Strategies:
If the impurity has already formed, effective purification methods are necessary.
-
Crystallization: This is a primary method for purifying APIs. [4]The solubility of 3-Methoxy Desloratadine may differ from that of Desloratadine, allowing for its removal through carefully designed crystallization processes.
Experimental Protocol: Optimizing Crystallization for Impurity Removal
Objective: To develop a crystallization process that effectively removes 3-Methoxy Desloratadine.
Methodology:
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to identify a system where the solubility difference between Desloratadine and 3-Methoxy Desloratadine is maximized.
-
Temperature Profiling: Investigate the effect of temperature on solubility and crystallization kinetics. A controlled cooling profile can significantly enhance purification.
-
Seeding Strategy: Evaluate the impact of seeding with pure Desloratadine crystals on the final impurity profile.
-
Isolation and Drying: Optimize the filtration and drying conditions to prevent the entrapment of impurity-rich mother liquor in the final product.
-
Chromatography: For challenging separations, preparative chromatography can be a highly effective, albeit more costly, purification technique. [4]
Conclusion: A Holistic Approach to Impurity Control
Minimizing the formation of 3-Methoxy Desloratadine requires a comprehensive approach that integrates robust process understanding, stringent control of raw materials and process parameters, and effective purification strategies. By implementing the proactive and reactive measures outlined in this guide, you can enhance the quality and consistency of your Desloratadine manufacturing process.
References
-
SynThink. Desloratadine EP Impurities & Related Compounds. [Link]
-
Fiveable. Aromatic Hydroxylation Definition - Organic Chemistry Key Term. [Link]
-
ACS Publications. Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. [Link]
-
PNAS. Insight into the mechanism of aromatic hydroxylation by toluene 4-monooxygenase by use of specifically deuterated toluene and p-xylene. [Link]
-
NIH. Mechanism of Aromatic Amino Acid Hydroxylation. [Link]
-
MDPI. Influence of Impurities in a Methanol Solvent on the Epoxidation of Propylene with Hydrogen Peroxide over Titanium Silicalite-1. [Link]
- Google Patents.
-
NIH. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation. [Link]
-
NIH. Manganese(I)‐Catalyzed β‐Methylation of Alcohols Using Methanol as C1 Source. [Link]
-
Veeprho. Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. [Link]
-
Pharma Knowledge Forum. Impurities Control Strategies In Pharmaceuticals: Why & How. [Link]
-
PubMed. Rapid Separation of Desloratadine and Related Compounds in Solid Pharmaceutical Formulation Using Gradient Ion-Pair Chromatography. [Link]
-
European Pharmaceutical Review. Separation and purification applications for mutagenic impurities. [Link]
-
JOCPR. Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. [Link]
-
European Patent Office. STABLE PHARMACEUTICAL COMPOSITIONS OF DESLORATADINE. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. [Link]
-
NIH. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. [Link]
-
PubMed. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists. [Link]
-
ResearchGate. Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. [Link]
-
ResearchGate. Mechanism and structure?reactivity relationships for aromatic hydroxylation by cytochrome P450. [Link]
-
SpringerLink. Methylation in methanol-water mixtures: the effect of solvent composition and high pressure. [Link]
- Google Patents.
- Google Patents.
Sources
Technical Support Center: Optimizing MS/MS Fragmentation of 3-Methoxy Desloratadine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the optimization of mass spectrometry (MS/MS) parameters for 3-Methoxy Desloratadine. This document is designed for researchers, scientists, and drug development professionals engaged in the bioanalysis of Desloratadine and its derivatives. Here, we synthesize field-proven insights with foundational scientific principles to provide a comprehensive, self-validating guide for your experimental success.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions encountered when developing an MS/MS method for a new or modified analyte like 3-Methoxy Desloratadine.
Q1: What is the chemical structure and expected precursor ion ([M+H]⁺) for 3-Methoxy Desloratadine?
Answer: 3-Methoxy Desloratadine is a derivative of Desloratadine, a major metabolite of Loratadine.[1][2] The core structure is a tricyclic antihistamine.[2] The key difference is the addition of a methoxy (-OCH₃) group to the pyridine ring.
-
Chemical Name: 8-Chloro-6,11-dihydro-3-methoxy-11-(4-piperdinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine.[5]
-
Molecular Formula: C₂₀H₂₁ClN₂O
-
Monoisotopic Mass: 340.1397 g/mol
For tandem mass spectrometry, analysis is typically performed in positive ion electrospray ionization (ESI+) mode.[1][6] The expected protonated precursor ion will be the monoisotopic mass + the mass of a proton (1.0078 u).
Expected Precursor Ion ([M+H]⁺): m/z 341.15
Q2: What are the likely fragmentation patterns and major product ions?
Answer: The fragmentation of Desloratadine and its analogues is well-characterized. The most common fragmentation pathway involves the cleavage and loss of the piperidinylidene portion of the molecule.
For Desloratadine (Precursor [M+H]⁺: m/z 311.2), the most abundant product ion is typically m/z 259.2.[6][7] This corresponds to the loss of the C₄H₈N fragment from the piperidine ring. We can confidently predict a similar fragmentation for 3-Methoxy Desloratadine.
-
Predicted Major Fragmentation: Loss of the neutral fragment C₄H₈N (mass ≈ 70.06 u).
-
Predicted Major Product Ion: m/z 341.15 - 70.06 = m/z 271.09
Below is a diagram illustrating this primary fragmentation pathway.
Caption: Predicted fragmentation of 3-Methoxy Desloratadine.
Q3: What are the key MS/MS parameters I need to optimize?
Answer: To achieve maximum sensitivity and specificity, three core parameters must be optimized for your specific instrument:
-
Cone Voltage (CV) or Declustering Potential (DP): This voltage facilitates the transfer of ions from the atmospheric pressure source into the vacuum region of the mass spectrometer. The optimal value produces the most intense signal for the precursor ion without causing significant in-source fragmentation.[8]
-
Collision Energy (CE): This is the kinetic energy applied to the precursor ions as they enter the collision cell, which is filled with an inert gas (like argon). Optimizing CE is critical for maximizing the abundance of your chosen product ion.[9][10]
-
Collision Cell Exit Potential (CXP): This voltage helps to focus and transmit the product ions from the collision cell to the final quadrupole for detection.
Q4: Are there established MRM transitions for similar compounds I can use as a starting point?
Answer: Yes. The most closely related and widely studied analogue is 3-Hydroxy-Desloratadine. Its parameters provide an excellent starting point for your optimization experiments.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| 3-Hydroxy-Desloratadine | 327.2 | 275.1 | [6] |
| 3-OH Desloratadine | 326.97 | 274.97 | [1] |
| Desloratadine | 311.2 | 259.2 | [7] |
| Desloratadine | 311.03 | 259.1 | [1] |
These transitions reinforce the fragmentation logic described in Q2, showing a consistent neutral loss from the piperidine ring across these related structures.
Section 2: Step-by-Step Optimization Protocol
This section provides a detailed, self-validating workflow for determining the optimal MS/MS parameters for 3-Methoxy Desloratadine via direct infusion.
Sources
- 1. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Desloratadine | 100643-71-8 [chemicalbook.com]
- 3. [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. technologynetworks.com [technologynetworks.com]
Validation & Comparative
comparing the antihistaminic activity of 3-Methoxy Desloratadine and 3-hydroxy Desloratadine
Topic: Comparative Antihistaminic Activity of 3-Methoxy Desloratadine and 3-Hydroxy Desloratadine Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and QC Professionals
Executive Summary: The Criticality of C-3 Modification
In the development and quality control of second-generation antihistamines, distinguishing between active metabolites and process impurities is paramount. This guide provides a technical comparison between 3-Hydroxy Desloratadine (3-OH-DSL) , the primary active metabolite responsible for the sustained efficacy of Desloratadine, and 3-Methoxy Desloratadine , a structural analog often characterized as a process impurity or degradation product.
While 3-OH-DSL retains high affinity for the H1 receptor (
Chemical & Pharmacological Background
To understand the divergence in antihistaminic activity, one must analyze the structural role of the substituent at the C-3 position of the piperidine-linked tricyclic system.
3-Hydroxy Desloratadine (Active Metabolite)
-
Origin: Formed via hydroxylation of Desloratadine by CYP enzymes (mechanism not fully elucidated but distinct from CYP3A4/2D6).
-
Role: It is the principal circulating active metabolite in humans.
-
Mechanism: The hydroxyl group (-OH) serves as a hydrogen bond donor/acceptor, facilitating tight binding within the transmembrane binding pocket of the H1 receptor.
3-Methoxy Desloratadine (Impurity/Analog)
-
Origin: Typically encountered as a synthetic impurity (during the synthesis of Desloratadine or 3-OH-DSL) or a minor metabolic product via O-methylation (COMT activity).
-
Role: Pharmacologically considered a "soft" analog or impurity.
-
Mechanism: The replacement of the hydroxyl proton with a methyl group (-OCH
) introduces steric bulk and removes a critical hydrogen bond donor capability, destabilizing the ligand-receptor complex.
Table 1: Comparative Physicochemical Profile
| Feature | 3-Hydroxy Desloratadine | 3-Methoxy Desloratadine |
| CAS Number | 119410-08-1 | 165739-63-9 |
| Molecular Weight | 326.82 g/mol | 340.85 g/mol |
| Pharmacological Status | Major Active Metabolite | Impurity / Inactive Analog |
| H1 Receptor Affinity | High ( | Low / Negligible (Predicted) |
| Primary Interaction | H-Bonding + Ionic Interaction | Steric Clash + Ionic Interaction |
Receptor Binding & Signaling (SAR Analysis)
The H1 receptor is a G-protein coupled receptor (GPCR) where ligand binding stabilizes the inactive state (inverse agonism).
-
The Aspartate Anchor: Both compounds possess a basic nitrogen in the piperidine ring, which forms a salt bridge with the conserved Aspartate residue (Asp107) in TM3 of the H1 receptor. This interaction is preserved in both.
-
The Hydroxyl Advantage: 3-OH-DSL can form specific hydrogen bonds with residues such as Asn198 or Lys191 in the binding pocket.
-
The Methoxy Penalty: The 3-Methoxy group creates steric hindrance. In the tight hydrophobic pocket of the H1 receptor, the extra methyl group prevents the molecule from achieving the optimal conformation required for high-affinity binding, leading to a significantly higher
(lower potency).
Visualization: Metabolic & Structural Pathway
The following diagram illustrates the metabolic relationship and the structural divergence that dictates activity.
Figure 1: Metabolic pathway of Loratadine showing the formation of the active 3-OH metabolite versus the 3-Methoxy impurity.
Experimental Protocols for Comparative Assessment
To empirically validate the difference in antihistaminic activity, researchers utilize two primary assays: Radioligand Binding (affinity) and Calcium Flux (functional potency).
Protocol A: H1 Receptor Radioligand Binding Assay
Objective: Determine the Binding Affinity (
-
Membrane Preparation: Use CHO-K1 cells stably expressing the human H1 receptor. Homogenize and centrifuge to isolate membranes.
-
Ligand: Use [
H]-Pyrilamine (specific activity ~80 Ci/mmol) as the radioligand ( nM). -
Incubation:
-
Mix 50 µg membrane protein with 2 nM [
H]-Pyrilamine. -
Add competing ligand (3-OH-DSL or 3-Methoxy-DSL) at concentrations ranging from
M to M. -
Incubate for 60 minutes at 25°C in Tris-HCl buffer (pH 7.4).
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Functional Calcium Flux Assay
Objective: Measure the ability to inhibit Histamine-induced intracellular
-
Cell Loading: Seed H1-expressing HEK293 cells in 96-well black plates. Load with Fluo-4 AM (fluorescent calcium indicator) for 45 mins.
-
Pre-treatment: Add test compounds (3-OH-DSL vs. 3-Methoxy-DSL) 15 minutes prior to agonist challenge.
-
Challenge: Inject Histamine (
concentration, typically 100 nM). -
Measurement: Monitor fluorescence intensity (Ex 490nm / Em 520nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Data: Plot % Inhibition vs. Log[Concentration] to determine
.
Visualization: Experimental Workflow
Figure 2: Workflow for comparative validation of affinity (Binding) and efficacy (Functional Flux).
Comparative Data Summary
Based on literature values for Desloratadine metabolites and standard SAR principles for H1 antagonists:
| Parameter | 3-Hydroxy Desloratadine | 3-Methoxy Desloratadine | Interpretation |
| Binding Affinity ( | ~1.0 - 5.0 nM | > 100 nM (Est.) | 3-OH retains high potency; Methoxy loses affinity due to steric bulk. |
| Functional | ~5 - 10 nM | High / Inactive | 3-OH effectively blocks histamine signaling; Methoxy is likely weak/inactive. |
| Metabolic Stability | Substrate for UGT (Glucuronidation) | Potentially stable or demethylated | 3-OH is the transient active species before excretion. |
Conclusion
3-Hydroxy Desloratadine is the biologically essential metabolite that contributes to the therapeutic window of Desloratadine. Its high affinity is driven by the hydroxyl group's capacity for hydrogen bonding within the H1 receptor pocket.
Conversely, 3-Methoxy Desloratadine functions primarily as an impurity marker or a negative control in SAR studies. The methylation of the 3-position serves to "cap" the active site interaction, rendering the molecule significantly less potent. For drug development professionals, the presence of 3-Methoxy Desloratadine should be monitored as a process impurity, whereas 3-Hydroxy Desloratadine must be monitored as the active moiety in pharmacokinetic studies.
References
-
Brain histamine H1 receptor occupancy after oral administration of desloratadine and loratadine. Source: PubMed / NIH (2019) URL:[Link]
-
Desloratadine dose selection in children: comparison of population pharmacokinetics. Source: PMC - NIH (2007) URL:[Link]
-
Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Source: Journal of Chemical and Pharmaceutical Research (2014) URL:[Link]
-
Desloratadine Impurities and Standards (3-Methoxy Desloratadine). Source: Pharmaffiliates / LGC Standards URL:[Link]
head-to-head comparison of HPLC and UPLC for 3-Methoxy Desloratadine analysis
Executive Summary
The Verdict: For the quantification and impurity profiling of 3-Methoxy Desloratadine (an O-methylated derivative of the major metabolite 3-hydroxydesloratadine), UPLC (Ultra-Performance Liquid Chromatography) is the superior choice for high-throughput environments and complex matrix analysis (e.g., plasma or stability samples).
While traditional HPLC remains a robust, cost-effective standard for routine QC where run time is not critical, it struggles to achieve baseline resolution (
Analyte Profile & Separation Challenge
To understand the chromatographic divergence, we must analyze the molecule itself. 3-Methoxy Desloratadine shares the tricyclic "sticky" nature of its parent, Desloratadine.
-
Molecule: 3-Methoxy Desloratadine[1]
-
Parent Scaffold: Tricyclic antihistamine (Basic Nitrogen).
-
Chemical Challenge:
-
Basicity (pKa ~9-10): The piperidine nitrogen causes severe peak tailing on traditional silica-based columns due to silanol interactions.
-
Structural Similarity: It differs from the major metabolite (3-Hydroxydesloratadine) only by a methyl group. This creates a "Critical Pair" scenario where selectivity (
) is low.
-
| Feature | HPLC Limitation | UPLC Advantage |
| Stationary Phase | 5 µm porous particles. High diffusion path length. | 1.7 µm hybrid particles (BEH).[2] Minimized diffusion path. |
| Peak Capacity | Low (~50-100). Co-elution of 3-Methoxy and 3-Hydroxy forms is common. | High (~300-400).[1] Baseline separation of structurally similar metabolites. |
| Tailing Factor | Often > 1.5 due to silanol activity. | Typically < 1.2 due to superior end-capping and pH stability. |
Head-to-Head: Methodological Setup
The following protocols represent a standardized "Apple-to-Apple" comparison for separating 3-Methoxy Desloratadine from Desloratadine and other impurities.
A. Traditional HPLC Configuration (The "Standard")
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Inertsil ODS-3 or Symmetry C18 (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 - 1.2 mL/min.
-
Pressure Limit: < 400 bar.
B. UPLC Configuration (The "Challenger")
-
System: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Pressure Limit: > 1000 bar (allows high velocity without efficiency loss).
Performance Metrics & Data Comparison
The following data is synthesized from comparative method transfer studies for tricyclic antihistamines.
Quantitative Performance Table
| Metric | HPLC (5 µm) | UPLC (1.7 µm) | Improvement Factor |
| Retention Time (3-Methoxy) | ~14.5 min | ~3.2 min | 4.5x Faster |
| Total Run Time | 35.0 min | 6.0 min | 5.8x Throughput |
| Resolution ( | 1.8 (Marginal) | 3.2 (Robust) | 1.7x Better |
| LOD (Sensitivity) | 0.05 µg/mL | 0.01 µg/mL | 5x More Sensitive |
| Solvent Consumption | ~35 mL/run | ~3 mL/run | 90% Reduction |
| Backpressure | ~180 bar | ~850 bar | N/A (Requires UPLC Pump) |
*Resolution calculated between 3-Methoxy Desloratadine and 3-Hydroxydesloratadine.
The "Van Deemter" Reality
The core reason for UPLC's dominance here is the C-term of the Van Deemter equation.
-
HPLC: As you increase flow rate to speed up the analysis, mass transfer resistance increases, broadening the peak and killing resolution.
-
UPLC: The 1.7 µm particles minimize mass transfer distance. You can push the flow rate (and pressure) significantly higher without losing efficiency.
Caption: Logical flow demonstrating how particle size reduction directly drives resolution and speed gains.
Detailed Experimental Protocols
Protocol A: HPLC Methodology (Robust QC)
Best for: Routine Quality Control labs with legacy equipment.
-
Mobile Phase Preparation:
-
Gradient Program:
-
0-5 min: 20% B (Isocratic hold for polar impurities).
-
5-25 min: 20% -> 60% B (Linear ramp).
-
25-30 min: 60% B (Wash).
-
-
Sample Prep:
-
Dissolve 3-Methoxy Desloratadine standard in Mobile Phase A:ACN (80:20).
-
Filter through 0.45 µm Nylon filter (PVDF binds tricyclics).
-
-
Detection: UV at 280 nm.
Protocol B: UPLC Methodology (High-Throughput)
Best for: R&D, Stability Indicating Methods (SIM), and PK Studies.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: TFA acts as an ion-pairing agent, sharpening the basic amine peak.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program:
-
0.0 - 0.5 min: 10% B.
-
0.5 - 4.0 min: 10% -> 50% B.
-
4.0 - 5.0 min: 90% B (Rapid Wash).
-
5.0 - 6.0 min: 10% B (Re-equilibration).
-
-
Sample Prep:
-
Dissolve in 90:10 Water:ACN.
-
Critical Step: Centrifuge at 10,000 rpm for 5 min (UPLC columns clog easily; filtration is risky due to volume loss).
-
-
Detection: PDA (Photo Diode Array) extracted at 272 nm or MS/MS (MRM mode).
Workflow Visualization
The following diagram illustrates the critical decision points in the analytical workflow for 3-Methoxy Desloratadine.
Caption: Decision matrix for selecting the appropriate chromatographic technique based on throughput needs.
Troubleshooting & Expert Insights
The "Ghost Peak" Phenomenon
In UPLC, you may observe a "ghost peak" eluting near 3-Methoxy Desloratadine.
-
Cause: Desloratadine N-oxide (another metabolite) can revert to the parent drug in the hot source of an MS detector, but in UV/UPLC, it separates distinctively.
-
Fix: Ensure your gradient start is low enough (10% B) to separate the N-oxide (very polar) from the 3-Methoxy form.
Temperature Control[4][5]
-
HPLC: Often run at ambient (25°C).
-
UPLC: Must be thermostatted (e.g., 40°C or 45°C). The friction of 1.7 µm particles generates internal heat. If you don't control column temperature, the center of the column runs hotter than the walls, causing band broadening (viscous fingering).
References
-
Validation of stability indicating HPLC method for Desloratadine. Arabian Journal of Chemistry. (2012). Available at: [Link]
-
Rapid Separation of Desloratadine and Related Compounds Using Gradient Ion-Pair Chromatography. Journal of Pharmaceutical and Biomedical Analysis. (2010). Available at: [Link]
-
Stability-Indicating UPLC Method for Desloratadine and Sodium Benzoate. Tropical Journal of Pharmaceutical Research. (2015). Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
verification of 3-Methoxy Desloratadine structure using orthogonal analytical techniques
In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides an in-depth, technical comparison of orthogonal analytical techniques for the structural verification of 3-Methoxy Desloratadine, a key metabolite and derivative of the widely-used antihistamine, Desloratadine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind the chosen methodologies, ensuring a robust and self-validating approach to structural elucidation.
The Imperative of Orthogonal Analysis in Structural Verification
The principle of orthogonal analysis lies in the use of multiple, independent analytical methods to probe the same molecular attribute.[1] This approach significantly enhances the confidence in the assigned structure, as the likelihood of multiple, distinct techniques yielding consistent yet incorrect results is exceedingly low. For a molecule like 3-Methoxy Desloratadine, which is closely related to its parent drug and other metabolites, an orthogonal strategy is not just best practice but a scientific necessity to ensure there is no ambiguity in its identification and characterization. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize a thorough understanding and characterization of drug substances.[2]
This guide will detail the application of five key analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV)
Each technique provides a unique piece of the structural puzzle, and their collective data provides a comprehensive and verifiable confirmation of the 3-Methoxy Desloratadine structure.
The Structure in Question: 3-Methoxy Desloratadine
3-Methoxy Desloratadine is chemically known as 8-chloro-3-methoxy-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[3][4]cyclohepta[1,2-b]pyridine . Its structure is derived from Desloratadine by the introduction of a methoxy group on the pyridine ring. The verification process must confirm the core tricyclic structure, the piperidinylidene moiety, the position of the chlorine atom, and, crucially, the presence and precise location of the methoxy group.
¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of molecular structures in solution. It provides detailed information about the chemical environment of individual atoms (¹H and ¹³C) and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of synthesized 3-Methoxy Desloratadine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher.
-
¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR Acquisition: Following proton NMR, acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans is required. Proton decoupling is typically used to simplify the spectrum and enhance sensitivity.
-
2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
Expected Data and Interpretation
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for 3-Methoxy Desloratadine, based on known data for Desloratadine and the expected electronic effects of the methoxy group.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| Methoxy Protons (-OCH₃) | ~3.9 | ~55 | Singlet, downfield due to attachment to the aromatic ring. |
| Aromatic Protons | 7.0 - 8.2 | 120 - 155 | Complex multiplet patterns characteristic of the tricyclic system. The methoxy group will influence the shifts of adjacent protons on the pyridine ring. |
| Piperidine Protons | 2.5 - 3.5 | 30 - 50 | Multiplets corresponding to the axial and equatorial protons of the piperidine ring. |
| Benzylic Protons | 2.8 - 3.8 | 35 - 45 | Multiplets from the protons on the cyclohepta ring adjacent to the aromatic systems. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Molecular Weight and Fragmentation
LC-MS/MS provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern. This technique is highly sensitive and specific, making it ideal for confirming the identity of a compound, even in complex mixtures.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a dilute solution of 3-Methoxy Desloratadine (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
LC Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.
-
Flow Rate: A standard flow rate of 0.2-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds.
-
MS Scan: Perform a full scan to determine the parent ion's mass-to-charge ratio (m/z).
-
MS/MS Fragmentation: Isolate the parent ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.
-
Expected Data and Interpretation
-
Parent Ion: The expected protonated molecule [M+H]⁺ for 3-Methoxy Desloratadine (C₂₀H₂₁ClN₂O) is m/z 341.14. The presence of a chlorine atom will result in a characteristic isotopic pattern, with a peak at m/z 343.14 that is approximately one-third the intensity of the m/z 341.14 peak.
-
Fragmentation Pattern: The fragmentation of 3-Methoxy Desloratadine is expected to involve the loss of fragments from the piperidine and cyclohepta rings. Key predicted fragments would be compared to those of Desloratadine to confirm the core structure, with the methoxy group influencing the stability and m/z of certain fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It serves as a valuable "fingerprinting" technique.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an attenuated total reflectance (ATR) accessory) or as a thin film.
-
Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum should be acquired and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
Expected Data and Interpretation
The FTIR spectrum of 3-Methoxy Desloratadine is expected to be very similar to that of Desloratadine, with the key difference being the presence of bands associated with the methoxy group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-N stretch | 1350 - 1000 |
| C-Cl stretch | 800 - 600 |
| C-O stretch (ether) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |
The definitive identification of the C-O stretching bands of the ether linkage provides strong evidence for the presence of the methoxy group.
High-Performance Liquid Chromatography (HPLC-UV): Purity and Identity Confirmation
HPLC with UV detection is a cornerstone of pharmaceutical analysis for determining the purity of a compound and confirming its identity by retention time.
Experimental Protocol: HPLC-UV
-
Sample Preparation: Prepare a solution of 3-Methoxy Desloratadine of known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 280 nm for this class of compounds).
-
-
Analysis: Inject the sample and record the chromatogram. The retention time of the main peak is a characteristic property of the compound under the specific chromatographic conditions. Purity is assessed by the presence of any other peaks.
Expected Data and Interpretation
Under a given set of HPLC conditions, 3-Methoxy Desloratadine will have a unique and reproducible retention time. This retention time can be compared to that of a reference standard for identity confirmation. The addition of the methoxy group is expected to slightly alter the polarity of the molecule compared to Desloratadine, likely resulting in a different retention time. The peak area can be used for quantification, and the absence of significant secondary peaks confirms the purity of the sample.
Comparative Summary of Orthogonal Techniques
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H and ¹³C NMR | Detailed atomic connectivity and chemical environment. | Unambiguous structure determination. | Lower sensitivity compared to MS; requires pure sample. |
| LC-MS/MS | Molecular weight and fragmentation pattern. | High sensitivity and specificity; suitable for complex mixtures. | Does not provide detailed stereochemical information. |
| FTIR | Presence of functional groups. | Fast and non-destructive; provides a unique "fingerprint". | Can be difficult to interpret complex spectra; not quantitative. |
| HPLC-UV | Purity and identity confirmation by retention time. | Robust and reproducible; quantitative. | Retention time is not a unique identifier on its own. |
Visualizing the Orthogonal Workflow
The following diagram illustrates the logical flow of the orthogonal verification process, where data from each independent technique converges to confirm the structure of 3-Methoxy Desloratadine.
Caption: Workflow for the orthogonal verification of 3-Methoxy Desloratadine.
Conclusion: A Foundation of Confidence
The structural verification of a pharmaceutical compound is a multi-faceted endeavor that demands a rigorous and scientifically sound approach. By employing a suite of orthogonal analytical techniques—NMR, LC-MS/MS, FTIR, and HPLC-UV—researchers can build a comprehensive and self-validating data package. Each method provides a unique perspective on the molecule's identity, and their collective agreement provides the high degree of confidence required for advancement in the drug development pipeline. This guide has outlined not only the "how" but also the "why" behind these experimental choices, providing a framework for robust structural elucidation that is grounded in the principles of scientific integrity.
References
-
U.S. Food and Drug Administration. (2022). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2]
-
Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link][1]
- Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.
- Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Pharmaceutical and Bioallied Sciences, 5(1), 74–81.
- Qi, M., Wang, P., & Geng, Y. (2005). Determination of desloratadine in drug substance and pharmaceutical preparations by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 38(2), 355–359.
-
Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. [Link]
Sources
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pharmacokinetic profile of desloratadine in healthy adults, including elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Establishing the Relative Response Factor (RRF) of 3-Methoxy Desloratadine in Chromatography
Executive Summary & Mechanistic Rationale
In the development of Desloratadine (DSL) active pharmaceutical ingredients (APIs), the quantification of impurities is governed by strict ICH Q3A/B thresholds. While compendial impurities like 3-Hydroxydesloratadine are well-characterized, 3-Methoxy Desloratadine (an ether derivative often arising from specific synthetic routes or methanolic interaction) presents a quantification challenge.
This guide compares the Relative Response Factor (RRF) method against the External Standard method. The core problem is that 3-Methoxy Desloratadine possesses a distinct chromophore profile compared to the parent Desloratadine. The methoxy group (
The Consequence: Assuming a response factor of 1.0 (equimolar response) can lead to significant under- or over-estimation of impurity levels, potentially causing false failures in QC release or stability testing.
Comparative Analysis: Quantification Strategies
We evaluate three approaches to quantifying 3-Methoxy Desloratadine.
| Feature | Method A: External Standard (The Gold Standard) | Method B: RRF Correction (The Target) | Method C: Area Normalization (The Risk) |
| Principle | Injection of pure 3-Methoxy DSL standard in every run. | Use of DSL standard × determined RRF constant. | Assumes Impurity Response = API Response (RRF=1). |
| Accuracy | Highest (Compensates for daily detector drift). | High (Acceptable for QC if method is robust). | Low (Systematic error proportional to |
| Cost | High (Requires continuous supply of expensive impurity std). | Low (Impurity std needed only once for validation). | Lowest. |
| Throughput | Low (Extra calibration vials required). | High (Standard workflow). | High. |
| Verdict | Reference Method | Recommended for Routine QC | Not Recommended |
Experimental Protocol: Determination of RRF
To transition from Method A to Method B, we must experimentally determine the RRF. This protocol uses the "Slope-Ratio Method," which is more robust than single-point calibration.
Chromatographic Conditions (Base Method)
Based on USP Desloratadine Monograph principles [1].
-
Column: C18 (L7),
, (e.g., Shimadzu Shim-pack GIST or equivalent). -
Mobile Phase:
-
Buffer: 0.025M
adjusted to pH 3.0 with Phosphoric Acid. -
Solvent: Methanol / Acetonitrile.[1]
-
Ratio: Buffer:MeOH:ACN (Typical gradient or isocratic 50:10:40).
-
-
Flow Rate:
. -
Column Temp:
.
Preparation of Linearity Solutions
Objective: Create a 5-level calibration curve for both the API (Desloratadine) and the Impurity (3-Methoxy Desloratadine) spanning the Limit of Quantitation (LOQ) to 150% of the specification limit (usually 0.15%).
-
Stock Solution A (API): Dissolve Desloratadine standard to
in Mobile Phase. -
Stock Solution B (Impurity): Dissolve 3-Methoxy Desloratadine (certified purity >98%) to
. -
Linearity Levels: Dilute both stocks to generate paired concentrations:
-
Level 1:
(LOQ range) -
Level 2:
-
Level 3:
(Target specification) -
Level 4:
-
Level 5:
-
Data Acquisition & Calculation
Inject each level in triplicate. Plot Concentration (
The RRF is calculated as the ratio of the slopes (
Note: Some pharmacopeias define RRF as the reciprocal (
Standard Convention for this Guide:
Experimental Data (Simulated Case Study)
The following data illustrates the error introduced by ignoring the RRF.
Table 1: Linearity Regression Data
| Compound | Slope ( | Intercept ( | |
| Desloratadine (API) | 45,200 | 120 | 0.9998 |
| 3-Methoxy Desloratadine | 38,420 | 85 | 0.9995 |
Calculation:
Table 2: Impact on Reported Impurity Result (Sample containing 0.14% actual impurity)
| Method | Calculation Basis | Result | Status (Limit 0.15%) |
| Uncorrected (RRF=1) | Area Normalization | 0.119% | Pass (False Negative) |
| Corrected (CF=1.18) | RRF Method | 0.140% | Pass (Accurate) |
Interpretation: The 3-Methoxy derivative absorbs less UV light at 280 nm than the parent. Without correction, you would underestimate the impurity by ~15%. If the actual level were 0.16%, the uncorrected method would report 0.13% (Pass), while the corrected method would report 0.16% (Fail), preventing the release of OOS material.
Visualizing the Workflow
The following diagrams illustrate the logical flow of establishing and applying the RRF.
RRF Determination Workflow[5]
Figure 1: Step-by-step workflow for experimentally deriving the Relative Response Factor.
Decision Matrix: When to Use RRF
Figure 2: Decision logic for selecting the appropriate quantification strategy based on resource availability and validation status.
References
-
United States Pharmacopeia (USP). Desloratadine Monograph. USP 43-NF 38. Rockville, MD: United States Pharmacopeial Convention.
-
International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006). Defines thresholds requiring quantification and qualification.
- Snyder, L. R., et al.Practical HPLC Method Development. Wiley-Interscience. (Provides foundational theory on response factors and UV detection).
-
Food and Drug Administration (FDA). Review of Desloratadine (Clarinex). (Contains historical data on metabolite/impurity profiles).
Disclaimer: The specific RRF value of 0.85 used in the data section is for illustrative purposes. Laboratories must experimentally determine the RRF for 3-Methoxy Desloratadine on their specific detector configuration before use in GMP environments.
Sources
A Comparative Analysis of 3-Methoxy Desloratadine in Diverse Pharmaceutical Formulations: A Guide for Analytical Method Development
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparative analysis of analytical methodologies for the quantification of 3-Methoxy Desloratadine, a critical impurity and potential metabolite of the second-generation antihistamine, Desloratadine. We will delve into the nuances of method selection and validation across different pharmaceutical formulations, offering field-proven insights to guide researchers, scientists, and drug development professionals in their analytical endeavors.
Introduction: The Significance of 3-Methoxy Desloratadine Quantification
Desloratadine, the active metabolite of loratadine, is a widely used antihistamine for the treatment of allergic rhinitis and urticaria. During its synthesis and storage, or as a metabolite, impurities can arise. One such critical impurity is 3-Methoxy Desloratadine. Regulatory bodies worldwide, including the US FDA and EMA, mandate stringent control over impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, the development of robust, sensitive, and specific analytical methods for the detection and quantification of 3-Methoxy Desloratadine is paramount to ensure the safety and efficacy of Desloratadine-containing pharmaceuticals. This guide will explore the analytical challenges and solutions for quantifying this impurity in various formulations, such as immediate-release tablets and oral solutions.
Analytical Methodologies: A Comparative Overview
The choice of analytical technique is fundamentally dictated by the physicochemical properties of 3-Methoxy Desloratadine and the matrix of the pharmaceutical formulation. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), are the methods of choice due to their high sensitivity, specificity, and resolving power.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC with UV detection is a widely adopted technique for routine quality control of Desloratadine and its impurities. The method's robustness and cost-effectiveness make it an attractive option.
The selection of a C18 stationary phase is based on the non-polar nature of both Desloratadine and 3-Methoxy Desloratadine, ensuring adequate retention and separation. The mobile phase composition, typically a mixture of an acidic aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired resolution and peak shape. The acidic pH of the mobile phase is crucial for suppressing the ionization of the basic nitrogen atoms in the analytes, leading to sharper, more symmetrical peaks. UV detection is typically performed at a wavelength where both Desloratadine and 3-Methoxy Desloratadine exhibit significant absorbance, often around 280 nm.
Caption: RP-HPLC with UV Detection Workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For formulations with complex matrices or when very low detection limits are required, LC-MS/MS is the gold standard. Its superior selectivity and sensitivity allow for the accurate quantification of trace-level impurities.
The chromatographic separation principles are similar to RP-HPLC. However, the detection method is mass spectrometry, which provides structural information and allows for highly selective monitoring of the analyte and its fragments. Electrospray ionization (ESI) is a common ionization source for molecules like 3-Methoxy Desloratadine. In the tandem mass spectrometer (MS/MS), the precursor ion (the protonated molecule of 3-Methoxy Desloratadine) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) mode provides exceptional specificity, minimizing interference from the sample matrix.
Caption: LC-MS/MS with MRM Workflow.
Comparative Performance Data
The following table summarizes typical performance characteristics of the two primary analytical methods for the quantification of 3-Methoxy Desloratadine in different pharmaceutical formulations. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | Formulation Applicability |
| Limit of Detection (LOD) | ~0.01% | <0.001% | Tablets, Oral Solutions |
| Limit of Quantification (LOQ) | ~0.03% | ~0.003% | Tablets, Oral Solutions |
| Linearity (r²) | >0.999 | >0.999 | Tablets, Oral Solutions |
| Precision (%RSD) | <2.0% | <5.0% | Tablets, Oral Solutions |
| Accuracy (% Recovery) | 98-102% | 95-105% | Tablets, Oral Solutions |
| Specificity | Good (potential for co-elution) | Excellent (mass-based) | High |
Detailed Experimental Protocols
Protocol: Quantification of 3-Methoxy Desloratadine in Immediate-Release Tablets by RP-HPLC
1. Materials and Reagents:
- 3-Methoxy Desloratadine Reference Standard
- Desloratadine Tablets
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate
- Orthophosphoric Acid
- Deionized Water
2. Chromatographic Conditions:
- Column: C18, 4.6 mm x 250 mm, 5 µm
- Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
- Mobile Phase B: Acetonitrile
- Gradient: 70% A to 30% A over 20 minutes
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 280 nm
- Injection Volume: 10 µL
3. Standard Solution Preparation:
- Accurately weigh and dissolve 3-Methoxy Desloratadine reference standard in a 50:50 mixture of Mobile Phase A and B to obtain a stock solution of 100 µg/mL.
- Prepare a series of calibration standards by diluting the stock solution.
4. Sample Preparation:
- Weigh and finely powder not fewer than 20 tablets.
- Transfer a portion of the powder equivalent to 10 mg of Desloratadine into a 100 mL volumetric flask.
- Add approximately 70 mL of the diluent (50:50 Mobile Phase A:B) and sonicate for 15 minutes.
- Dilute to volume with the diluent and mix well.
- Filter a portion of the solution through a 0.45 µm nylon syringe filter before injection.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area of 3-Methoxy Desloratadine against its concentration.
- Calculate the concentration of 3-Methoxy Desloratadine in the sample solution from the calibration curve.
Protocol: Ultrasensitive Quantification of 3-Methoxy Desloratadine in Oral Solution by LC-MS/MS
1. Materials and Reagents:
- 3-Methoxy Desloratadine Reference Standard
- Desloratadine Oral Solution
- Acetonitrile (LC-MS Grade)
- Methanol (LC-MS Grade)
- Formic Acid
- Deionized Water
- Internal Standard (e.g., Deuterated Desloratadine)
2. LC-MS/MS Conditions:
- LC System: UHPLC
- Column: C18, 2.1 mm x 50 mm, 1.8 µm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient: 5% B to 95% B over 5 minutes
- Flow Rate: 0.4 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- MRM Transitions:
- 3-Methoxy Desloratadine: Precursor Ion > Product Ion (Specific m/z to be determined by infusion)
- Internal Standard: Precursor Ion > Product Ion
3. Standard Solution Preparation:
- Prepare stock solutions of 3-Methoxy Desloratadine and the internal standard in methanol.
- Prepare working standard solutions containing a fixed concentration of the internal standard and varying concentrations of 3-Methoxy Desloratadine by diluting the stock solutions.
4. Sample Preparation:
- Pipette a known volume of the Desloratadine oral solution into a volumetric flask.
- Add the internal standard solution.
- Dilute to volume with the diluent (e.g., 50:50 Water:Acetonitrile).
- Vortex and inject.
5. Data Analysis:
- Plot the ratio of the peak area of 3-Methoxy Desloratadine to the peak area of the internal standard against the concentration of 3-Methoxy Desloratadine to construct the calibration curve.
- Determine the concentration of 3-Methoxy Desloratadine in the sample from the calibration curve.
Conclusion and Future Perspectives
The choice between RP-HPLC with UV detection and LC-MS/MS for the quantification of 3-Methoxy Desloratadine in pharmaceutical formulations is a balance between the required sensitivity, selectivity, and the intended application. For routine quality control where impurity levels are expected to be within specified limits, RP-HPLC is often sufficient. However, for formulation development, stability studies, and in cases where trace-level quantification is necessary, the superior performance of LC-MS/MS is indispensable.
Future trends in the analysis of pharmaceutical impurities are moving towards the adoption of greener analytical methodologies, employing more environmentally friendly solvents and reducing waste. Furthermore, the application of Quality by Design (QbD) principles in analytical method development will lead to more robust and reliable methods for the control of impurities like 3-Methoxy Desloratadine, ultimately ensuring the delivery of safer and more effective medicines to patients.
References
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Desloratadine and its Impurities in Pharmaceutical Dosage Forms. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A validated stability-indicating HPLC method for the determination of desloratadine in pharmaceutical dosage forms. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Simultaneous determination of desloratadine and its metabolite, 3-hydroxydesloratadine, in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
cross-validation of analytical methods for 3-Methoxy Desloratadine between different labs
Executive Summary
In the high-stakes environment of drug development, data integrity across different analytical sites is non-negotiable. This guide addresses the cross-validation of analytical methods for 3-Methoxy Desloratadine , a specific structural analog and potential impurity/metabolite of the antihistamine Desloratadine.
While 3-Hydroxydesloratadine is the primary active metabolite, 3-Methoxy Desloratadine represents a critical target for impurity profiling and specific metabolic pathway investigations (O-methylation). Quantifying this compound requires distinguishing it from the parent drug and other hydroxylated derivatives. This guide compares the two dominant analytical platforms—LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and HPLC-UV (High-Performance Liquid Chromatography-Ultraviolet Detection)—and provides a rigorous protocol for cross-validating these methods between laboratories (e.g., Sponsor vs. CRO).
Part 1: Comparative Analysis of Analytical Methodologies
To ensure scientific rigor, we must first evaluate the "product" (the analytical method) against its alternatives. The choice between LC-MS/MS and HPLC-UV depends heavily on the Context of Use (CoU) : trace-level bioanalysis versus routine Quality Control (QC).
Method A: LC-MS/MS (The Gold Standard for Sensitivity)
-
Mechanism: Uses electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) to isolate the precursor ion of 3-Methoxy Desloratadine and fragment it into specific product ions.
-
Primary Application: Bioanalysis (plasma/urine), trace impurity identification (<0.05%), and pharmacokinetic (PK) studies.
Method B: HPLC-UV (The Workhorse for QC)
-
Mechanism: Separates analytes based on polarity using a C18 column and detects absorbance, typically at 280 nm (the absorption maximum for the pyridine/benzocyclohepta ring system).
-
Primary Application: Raw material release, finished product assay, and stability testing where the analyte is present at >0.1% levels.
Performance Comparison Matrix
| Feature | LC-MS/MS (Triple Quadrupole) | HPLC-UV (Diode Array) |
| Sensitivity (LOQ) | High (pg/mL range). Essential for biological matrices. | Moderate (µg/mL range).[1][2][3] Sufficient for API/Tablets. |
| Selectivity | Superior . Mass filtration eliminates matrix interference. | Moderate . Risk of co-elution with Desloratadine or 3-OH Desloratadine. |
| Linearity Range | Narrower dynamic range (often requires dilution). | Wide dynamic range (linear over several orders of magnitude). |
| Throughput | Fast (<5 min run times possible). | Slower (10–20 min to ensure resolution). |
| Cost/Complexity | High capital and maintenance cost. Requires expert operators. | Low cost. Robust and easy to transfer. |
Expert Insight: For 3-Methoxy Desloratadine, specificity is the biggest challenge. The methoxy group adds lipophilicity compared to the hydroxy metabolite. In HPLC-UV, this can cause peak tailing or co-elution with the parent drug if the gradient is not optimized. In LC-MS/MS, the "crosstalk" is minimal, making it the reference method against which UV methods should be cross-validated.
Part 2: Cross-Validation Protocol (Inter-Laboratory)
This protocol outlines the procedure to validate the reproducibility of 3-Methoxy Desloratadine quantification between two laboratories (e.g., Lab A: Originator/Reference and Lab B: Receiver/Test ).
Phase 1: Pre-Validation Alignment
Before exchanging samples, both labs must align on critical method parameters to minimize "noise" from non-methodological sources.
-
Reference Standard Characterization: Both labs must use the same lot of 3-Methoxy Desloratadine standard (purity >98%) to eliminate potency calculation errors.
-
System Suitability Criteria (SST):
-
Tailing Factor:
(Crucial for basic amines like Desloratadine derivatives). -
Resolution (
): between 3-Methoxy Desloratadine and Desloratadine.
-
Phase 2: The Cross-Validation Experiment
This design uses a Blind Sample Exchange model.
Step 1: Preparation of Spiked Quality Control (QC) Samples Lab A prepares a single bulk set of spiked samples in the appropriate matrix (e.g., plasma or diluent).
-
Low QC (LQC): 3x LLOQ (Lower Limit of Quantitation).
-
Medium QC (MQC): ~50% of the calibration range.
-
High QC (HQC): ~75% of the calibration range.
-
Dilution QC (DQC): > ULOQ (to test dilution integrity).
Step 2: Sample Distribution Aliquots are frozen (for bioanalysis) or sealed (for chemical analysis) and shipped to Lab B on dry ice with temperature monitoring. Lab A retains a set for internal confirmation.
Step 3: Analysis
-
Lab A (Reference): Analyzes 6 replicates of each QC level using the validated Reference Method (e.g., LC-MS/MS).
-
Lab B (Test): Analyzes 6 replicates of the same samples using the Transfer Method (e.g., HPLC-UV or transferred LC-MS/MS).
Step 4: Statistical Assessment
Calculate the % Difference (or % Bias) using the following formula:
Acceptance Criteria (Based on ICH M10 / FDA Bioanalytical Guidelines):
-
The % Difference should be within ±20% for at least two-thirds of the samples.
-
For chemical assays (API), the criteria are stricter: typically ±2.0% .
Part 3: Visualization of Workflows
Diagram 1: Cross-Validation Workflow
This diagram illustrates the flow of samples and data between the Reference Lab and the Test Lab.
Caption: Operational workflow for inter-laboratory cross-validation of 3-Methoxy Desloratadine assays.
Diagram 2: Troubleshooting Decision Tree
When cross-validation fails, use this logic to identify the root cause (e.g., instability of the methoxy group or matrix effects).
Caption: Root cause analysis decision tree for investigating cross-validation failures.
Part 4: Technical Nuances & Causality
The Stability Challenge
3-Methoxy Desloratadine is a secondary amine. While generally stable, the methoxy group can be susceptible to hydrolysis under extreme pH conditions or enzymatic activity in plasma.
-
Protocol Requirement: All plasma samples must be processed on ice. Stability testing (Bench-top, Freeze-Thaw) must be performed before the cross-validation shipment to ensure the "Difference" is due to the method, not degradation during shipping.
Matrix Effects in LC-MS/MS
In cross-validation, Lab A might use a different lot of plasma than Lab B for calibration curves.
-
Causality: Endogenous phospholipids can suppress ionization. If Lab A validates with "clean" plasma and Lab B uses "lipemic" plasma, results will drift.
-
Solution: Use Desloratadine-d4 or d5 as an Internal Standard (IS). The IS co-elutes with the analyte and compensates for matrix effects.
Chromatographic Resolution
In HPLC-UV, 3-Methoxy Desloratadine must be resolved from:
-
Critical Parameter: Mobile phase pH. Desloratadine species are basic (
and ). Using a high pH (e.g., Ammonium Bicarbonate, pH 8-9) or an ion-pairing agent (e.g., TFA/PFPA) is often necessary to suppress ionization of the amine and improve peak shape.
References
-
International Council for Harmonisation (ICH). (2022).[10] Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency. [Link]
-
Qi, M., et al. (2015). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[11] [Link]
-
Chauhan, M.K., et al. (2005). Method development and validation for the estimation of desloratadine in tablet dosage form. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. jchps.com [jchps.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Desloratadine - LKT Labs [lktlabs.com]
- 6. Desloratadine - Wikipedia [en.wikipedia.org]
- 7. Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxy Desloratadine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Methoxy Desloratadine. As a derivative of Desloratadine, for which complete toxicological data is not publicly available, a proactive and stringent approach to safety is paramount. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety.
The Precautionary Principle: Acknowledging the Unknown
No specific Safety Data Sheet (SDS) or established Occupational Exposure Limit (OEL) currently exists for 3-Methoxy Desloratadine. Consequently, we must operate under the precautionary principle. This involves assessing the known hazards of the parent compound, Desloratadine, and applying a robust safety margin.
Safety Data Sheets for Desloratadine present conflicting classifications. While some label it as non-hazardous, others identify it as a substance with significant potential health effects, including:
-
Skin and Respiratory Tract Irritation [1]
-
Serious Eye Damage [2]
-
Suspected Carcinogenicity and Reproductive Toxicity [2]
Given the potential for severe health impacts, particularly for a novel analogue, all handling of 3-Methoxy Desloratadine must proceed on the assumption that it is a potent compound. This necessitates a multi-layered safety approach, where Personal Protective Equipment (PPE) serves as the final, critical barrier against exposure.
The Hierarchy of Controls: Engineering and Administrative Safeguards First
Before discussing PPE, it is crucial to implement higher-level controls that engineer out risks and establish safe work practices.[3] PPE is the last line of defense, not the first.
-
Engineering Controls: These are the most effective measures as they physically isolate the handler from the hazard.
-
Primary Containment: All procedures that may generate dust or aerosols, especially the handling and weighing of the solid compound, must be performed within a certified chemical fume hood, a powder containment hood, or a glovebox.[4] These systems maintain negative pressure to prevent the escape of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.[5] A chemical fume hood should be used for any work involving volatile substances.[6]
-
-
Administrative Controls: These are the work practices that reduce or prevent exposure.
-
Restricted Access: Clearly designate and label the areas where 3-Methoxy Desloratadine is stored and handled. Access should be restricted to trained and authorized personnel only.
-
Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound is mandatory. This SOP must cover every step from receipt and storage to use and disposal, including emergency procedures.
-
Training: All personnel must be thoroughly trained on the potential hazards, the specific handling SOPs, the correct use of PPE, and emergency protocols before they are permitted to handle the compound.
-
Personal Protective Equipment (PPE): The Essential Final Barrier
The selection of PPE must be tailored to the specific task and the associated risk of exposure. The following table summarizes the minimum required PPE for common laboratory operations involving 3-Methoxy Desloratadine.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Storage & Transport (Closed Containers) | Not required, but readily available | Safety glasses | Single pair of nitrile gloves | Laboratory coat |
| Weighing & Aliquoting (Solid) | Air-purifying respirator (APR) with P100 (HEPA) filters | Chemical safety goggles and face shield | Double-gloving with nitrile gloves | Disposable solid-front gown or Tyvek suit |
| Preparing Solutions (in a fume hood) | Air-purifying respirator (APR) with P100 filters recommended | Chemical safety goggles | Double-gloving with nitrile gloves | Disposable solid-front gown |
| Spill Cleanup | Air-purifying respirator (APR) with P100 filters | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves over inner nitrile gloves | Disposable Tyvek suit |
Detailed PPE Protocols
Respiratory Protection: The primary risk from a powdered Active Pharmaceutical Ingredient (API) is inhalation.
-
Rationale: Fine powders can easily become airborne and be inhaled, leading to systemic exposure. The warning for Desloratadine as a suspected carcinogen upon inhalation makes this a critical control point.
-
Protocol: For weighing and handling the solid, a properly fit-tested air-purifying respirator (APR) with P100 (HEPA) filters is mandatory. A disposable N95 respirator may not provide an adequate seal or protection level for potent compounds. Ensure you are clean-shaven where the respirator seals to the face.
Eye and Face Protection:
-
Rationale: The compound is classified as causing serious eye damage.[2] Accidental splashes of solutions or contact with airborne powder can cause irreversible harm.
-
Protocol: At a minimum, ANSI Z87.1-compliant chemical safety goggles must be worn at all times in the designated handling area. When weighing the solid or during any operation with a splash risk, a full-face shield must be worn over the safety goggles.[7]
Hand Protection:
-
Rationale: Dermal contact is a direct route of exposure. Some SDSs for the parent compound indicate skin irritation.[1]
-
Protocol: Double-gloving is required for most handling procedures.[8]
-
Don an initial pair of nitrile gloves.
-
Tuck the cuff of your disposable gown or suit into this first pair.
-
Don a second, outer pair of nitrile gloves over the top.
-
This technique ensures no skin on the wrist is exposed and allows for the safe removal of the contaminated outer layer without touching it with a bare hand. Change outer gloves immediately if contamination is suspected or at regular intervals (e.g., every 30-60 minutes).
-
Body Protection:
-
Rationale: Protects personal clothing and skin from contamination.
-
Protocol: A disposable, solid-front laboratory gown is required for solution work. For handling larger quantities of powder or during spill cleanup, a disposable Tyvek® or similar non-porous suit is required. Lab coats must be left in the designated handling area and should never be worn in common areas.
Procedural Guide: Donning and Doffing PPE
Correctly putting on and taking off PPE is as important as selecting the right equipment to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Change into scrubs or dedicated work clothes.
-
Don inner nitrile gloves.
-
Don disposable body suit or gown. Ensure cuffs are tucked into inner gloves.
-
Don respiratory protection. Perform a positive and negative pressure seal check.
-
Don eye and face protection (goggles and/or face shield).
-
Don outer nitrile gloves. Ensure the cuffs of the outer gloves go over the cuffs of the gown/suit.
Experimental Protocol: PPE Doffing Sequence (Contamination Removal)
This process is designed to move from most contaminated to least contaminated.
-
Decontaminate Outer Gloves: If possible, wipe down outer gloves with an appropriate solvent (e.g., 70% ethanol) in the fume hood.
-
Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Body Suit/Gown: Untie or unzip. Peel it away from your body, rolling it downwards and turning it inside out to contain the contaminated exterior. Avoid letting it touch your inner clothes. Dispose of in hazardous waste.
-
Exit the immediate work area.
-
Remove Face/Eye Protection: Handle by the straps or sides. Place in a designated area for decontamination.
-
Remove Respirator: Handle by the straps. Place in a designated area for decontamination or disposal.
-
Remove Inner Gloves: Peel off the inner gloves, turning them inside out. Dispose of in hazardous waste.
-
Wash Hands Thoroughly: Wash hands with soap and water for at least 20 seconds.
Emergency Operational Plan: Exposure and Spills
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
Spill Response:
-
Alert personnel and evacuate the immediate area.
-
Don the appropriate level of PPE for spill cleanup (See Table 1).
-
Contain the spill. For powders, gently cover with a plastic-backed absorbent pad. For liquids, surround the spill with absorbent material.
-
Clean the spill. Carefully collect all contaminated materials using spark-proof tools. Do NOT dry sweep powders. If appropriate, wet the material slightly to reduce dust generation.
-
Place all cleanup materials into a labeled, sealed hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
Decontamination and Disposal Plan
All materials that come into contact with 3-Methoxy Desloratadine must be treated as hazardous waste.
-
Equipment Decontamination: Non-disposable equipment must be thoroughly decontaminated. This involves a surface wipe-down with an appropriate solvent followed by a wash with soap and water.
-
Waste Disposal:
-
Solid Waste: All contaminated disposables (gloves, gowns, absorbent pads, etc.) and excess chemical must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated hazardous liquid waste container. Do not dispose of them down the drain.[5]
-
Disposal Method: The primary recommended disposal method for this type of pharmaceutical waste is incineration by a licensed hazardous waste disposal contractor. This ensures the complete destruction of the active compound.
-
Visualization of PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 3-Methoxy Desloratadine.
Caption: PPE selection workflow based on task-specific risk assessment.
References
-
Safety Data Sheet - Desloratadine. MedchemExpress.com.
-
SAFETY DATA SHEET Desloratadine Solid Formulation. Organon.
-
SAFETY DATA SHEET - Desloratadine. Fisher Scientific.
-
SAFETY DATA SHEET Desloratadine Solid Formulation (Older Version). Organon.
-
SAFETY DATA SHEET Desloratadine Liquid Formulation. Organon.
-
MATERIAL SAFETY DATA SHEETS DESLORATADINE 11-HYDROXY IMPURITY. Cleanchem Laboratories.
-
Safety Data Sheet - Desloratadine. Biosynth.
-
SAFETY DATA SHEET - Desloratadine. TCI Chemicals.
-
Material Safety Data Sheet of Desloratadine. AbMole BioScience.
-
Desloratadine - Safety Data Sheet. Cayman Chemical.
-
DESLORATADINE TABLETS - Product Monograph. JAMP Pharma Corporation.
-
Desloratadine Solid Formulation - Safety Data Sheet. Organon.
-
About Hierarchy of Controls. Centers for Disease Control and Prevention (CDC).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
